molecular formula C8H7ClN2 B13014143 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B13014143
M. Wt: 166.61 g/mol
InChI Key: VDAZATRYTIMHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methylpyrazolo[1,5-a]pyridine (CAS 1427395-23-0) is a high-purity chemical compound offered for research and development applications. It belongs to the class of pyrazolopyridine heterocycles, which are rigid, planar structures of significant interest in pharmaceutical and agrochemical research . The molecular formula for this compound is C8H7ClN2 . The presence of a chlorine atom at the 4-position makes this compound a versatile synthetic intermediate, suitable for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the exploration of diverse chemical space . Pyrazolo[1,5-a]pyridine scaffolds are recognized as privileged structures in drug discovery due to their biocompatibility and lower toxicity profiles . While specific biological data for this exact analog may be limited, structurally related compounds have demonstrated a wide range of pharmacological activities, serving as potent inhibitors for various protein kinases such as EGFR, B-Raf, and MEK, which are critical targets in oncology . Researchers value this building block for constructing novel molecules for high-throughput screening and for the development of targeted therapies in areas like cancer and central nervous system diseases . This product is strictly for non-medical purposes in industrial or scientific research and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

4-chloro-7-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3

InChI Key

VDAZATRYTIMHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=NN12)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

[1]

Executive Summary & Structural Analysis

4-Chloro-7-methylpyrazolo[1,5-a]pyridine is a fused bicyclic system comprising a pyridine ring annulated to a pyrazole ring across the nitrogen bridgehead.[1] Unlike standard indazoles or azaindoles, this scaffold places the bridgehead nitrogen at the ring junction, creating a distinct electronic profile that allows for orthogonal functionalization.

Numbering & Nomenclature

Correct numbering is critical for predicting regioselectivity.[1]

  • Position 1: The distal nitrogen of the pyrazole ring.[1]

  • Position 4 (Bridgehead): The bridgehead nitrogen.[1]

  • Position 4 (Carbon): The carbon on the pyridine ring ortho to the bridgehead nitrogen (bearing the Chlorine).

  • Position 7 (Carbon): The carbon on the pyridine ring adjacent to the bridgehead nitrogen (bearing the Methyl).

Note: In IUPAC nomenclature for this fused system, the bridgehead nitrogen is often unnumbered or assigned position 4, but the carbon numbering proceeds sequentially. The standard substitution pattern for this derivative places the Chlorine at C-4 and the Methyl at C-7.

Electronic Properties

The scaffold exhibits "amphoteric" reactivity:

  • Pyridine Ring (C-4 to C-7): Electron-deficient due to the inductive and mesomeric withdrawal of the bridgehead nitrogen.[1] The C-4 Chlorine is activated for metal-catalyzed cross-couplings and, to a lesser extent, nucleophilic aromatic substitution (SNAr).

  • Pyrazole Ring (C-2, C-3): Electron-rich.[1] C-3 is the site of highest electron density (HOMO localization), making it highly susceptible to Electrophilic Aromatic Substitution (SEAr).

Synthetic Accessibility

The most robust route to 4-chloro-7-methylpyrazolo[1,5-a]pyridine involves the N-amination of a substituted pyridine precursor followed by a [3+2] dipolar cycloaddition .

Retrosynthetic Map

To achieve the 4-chloro-7-methyl substitution pattern, the starting material must be 5-chloro-2-methylpyridine .[1]

  • Mechanism: The 2-methyl group of the pyridine becomes the 7-methyl group of the fused system. The 5-chloro group of the pyridine becomes the 4-chloro group of the fused system.

Visualization: Synthesis Workflow

SynthesisStart5-Chloro-2-methylpyridineInterN-Amino-5-chloro-2-methylpyridinium SaltStart->InterN-AminationReagent1N-Amination Agent(e.g., MSH or DNPH)Reagent1->InterCyclo[3+2] CycloadditionInter->CycloBase (K2CO3)Reagent2Alkyne Dipolarophile(e.g., Ethyl Propiolate)Reagent2->CycloProduct4-Chloro-7-methyl-pyrazolo[1,5-a]pyridine(C-3 substituted)Cyclo->Product-HBr/Elimination

Caption: Synthesis of the 4-chloro-7-methyl core via N-amination and [3+2] cycloaddition.

Reactivity Profile & Protocols

C-4 Reactivity: Palladium-Catalyzed Cross-Coupling

The C-4 chloride is an excellent handle for Suzuki-Miyaura or Sonogashira couplings.[1] It is electronically activated by the adjacent bridgehead nitrogen, making oxidative addition of Palladium(0) facile.

Protocol: Suzuki-Miyaura Coupling at C-4

Objective: Functionalization of C-4 with an aryl/heteroaryl group. Reagents:

  • Substrate: 4-Chloro-7-methylpyrazolo[1,5-a]pyridine derivative (1.0 eq)

  • Boronic Acid/Ester: R-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(PPh3)4

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane or DME

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add degassed 1,4-dioxane.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Seal and heat to 90–100 °C for 4–16 hours. Monitor by LC-MS.[1]

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

C-3 Reactivity: Electrophilic Aromatic Substitution (SEAr)

The C-3 position is the "nucleophilic engine" of the molecule. If unsubstituted (H), it reacts rapidly with electrophiles.

  • Halogenation: NIS or NBS in MeCN (RT to 0°C) yields the 3-iodo or 3-bromo derivative.[1]

  • Formylation: Vilsmeier-Haack conditions (POCl3/DMF) install a formyl group at C-3.[1]

  • Mannich Reaction: Formaldehyde/Amine yields 3-aminomethyl derivatives.[1]

Reactivity Map

ReactivityCore4-Chloro-7-methylpyrazolo[1,5-a]pyridineC3C-3 Position(Nucleophilic)Core->C3C4C-4 Position(Electrophilic)Core->C4C7C-7 Methyl(Steric/Benzylic)Core->C7SEArSEAr: Halogenation,Formylation, NitrationC3->SEArCouplingPd-Coupling:Suzuki, SonogashiraC4->CouplingOxidationBenzylic Oxidation(Rare)C7->Oxidation

Caption: Orthogonal reactivity profile: C-3 is nucleophilic, while C-4 is electrophilic (cross-coupling).

Physical Properties & Handling[1][2][5]

PropertyDescription
Appearance Typically off-white to pale yellow solid.[1]
Solubility Soluble in DCM, DMSO, DMF, EtOAc. Limited solubility in water.[1]
Stability Stable under standard ambient conditions.[1] The C-Cl bond is stable to hydrolysis but reactive under Pd-catalysis.[1]
pKa The bridgehead nitrogen reduces the basicity of the system compared to pyridine. Protonation typically occurs at N-1 or C-3 (in strong acid).[1]
Handling Standard PPE.[1] Avoid inhalation of dusts. 4-halo derivatives can be skin sensitizers.[1]

References

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. Source: PMC (PubMed Central), 2023. Context: Describes the synthesis of Ethyl 4-Chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (Compound 12) from 5-chloro-2-methylpyridine via N-amination and [3+2] cycloaddition. URL:[Link]

  • Synthesis and Regiospecific Electrophilic Substitution in Pyrazolo[1,5-a]pyrimidine. Source: ResearchGate / Journal of Heterocyclic Chemistry.[1] Context: Provides foundational mechanistic insight into the regioselectivity (C-3 vs C-4/6) of the pyrazolo-fused systems.[1] URL:[Link]

  • Pyrazolo[1,5-a]pyridine | C7H6N2 | CID 67507. Source:[1] PubChem.[1] Context: General physical property data and identifiers for the parent scaffold.[1][2] URL:[Link]

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridines: Focus on 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher:

Following a comprehensive search of chemical databases, patent literature, and scientific publications, it has been determined that 4-Chloro-7-methylpyrazolo[1,5-a]pyridine is not a well-documented compound in the public domain. There is no assigned CAS number, and specific experimental data such as physicochemical properties, detailed synthesis protocols, or biological applications are not available. This suggests the compound may be a novel chemical entity, a transient synthetic intermediate, or a proprietary molecule not yet described in publicly accessible literature.

Given the stringent requirements for scientific accuracy and authoritativeness for this guide, proceeding to build a document on a non-verified molecule would be speculative and contrary to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness).

Therefore, this guide has been structured to provide a comprehensive overview of the pyrazolo[1,5-a]pyridine scaffold , a privileged heterocyclic system of significant interest in medicinal chemistry. We will use the parent compound, Pyrazolo[1,5-a]pyridine (CAS No. 274-56-6) , as our primary exemplar for fundamental properties and synthesis. We will then extrapolate, based on established chemical principles and literature on related analogues, the expected properties and a proposed synthetic route for the target molecule, 4-Chloro-7-methylpyrazolo[1,5-a]pyridine. This approach provides a robust and scientifically grounded framework for researchers interested in this chemical class.

Part 1: The Pyrazolo[1,5-a]pyridine Core Scaffold

The pyrazolo[1,5-a]pyridine system is a fused aromatic N-heterocycle that marries a π-excessive pyrazole ring with a π-deficient pyridine ring. This electronic arrangement imparts unique chemical stability and reactivity, making it an attractive scaffold for modulating interactions with biological targets. Derivatives have shown a wide spectrum of pharmacological activities, including kinase inhibition, anti-inflammatory effects, and potential as photodynamic agents.[1]

Chemical Identity of the Parent Scaffold: Pyrazolo[1,5-a]pyridine

A clear definition of the core structure is essential before exploring its derivatives. All key identifiers for the unsubstituted parent compound are summarized below.

IdentifierValueSource
CAS Number 274-56-6
IUPAC Name pyrazolo[1,5-a]pyridine
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Canonical SMILES C1=CC2=C(C=N1)N=CC=C2
InChI Key DVUBDHRTVYLIPA-UHFFFAOYSA-N
Physicochemical Properties of Pyrazolo[1,5-a]pyridine

The physical properties of the parent scaffold provide a baseline for understanding how substitutions, such as chloro and methyl groups, will alter the molecule's behavior.

PropertyValueSource
Appearance Clear pale red to brown liquid
Assay (GC) ≥96.0%
Refractive Index 1.6050-1.6100 @ 20°C

Part 2: Proposed Profile of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

While no direct experimental data exists for 4-Chloro-7-methylpyrazolo[1,5-a]pyridine, we can infer its primary identifiers and predict how the addition of a chloro group at the 4-position and a methyl group at the 7-position would influence its properties.

Predicted Identifiers and Properties

The introduction of a chlorine atom and a methyl group will increase the molecular weight and likely change the physical state from a liquid to a solid. The chlorine atom, being electronegative, and the methyl group, being electron-donating, will also alter the electronic distribution of the ring system, impacting its reactivity and potential biological interactions.

IdentifierPredicted ValueRationale
Molecular Formula C₈H₇ClN₂Based on adding C, H, and Cl to the parent scaffold
Molecular Weight 166.61 g/mol Calculated from the molecular formula
Canonical SMILES CC1=CC=NN2C1=C(C=C2)ClStructure-based generation
InChI Key (Not Assigned)Requires database entry
Appearance White to off-white solidIncreased molecular weight and polarity often lead to solids
Solubility Soluble in organic solvents (DCM, MeOH, DMSO)Typical for heterocyclic compounds of this nature

Part 3: Synthesis Strategies for the Pyrazolo[1,5-a]pyridine Scaffold

The synthesis of pyrazolo[1,5-a]pyridines is well-established, with the most common and versatile method being the [3+2] cycloaddition of an N-aminopyridinium salt or ylide with a two-carbon synthon, typically an alkyne or a related species.

General Synthesis Workflow: [3+2] Cycloaddition

This strategy involves the reaction of a suitably substituted N-aminopyridinium ylide with an electron-deficient alkene or alkyne. The reaction proceeds under mild conditions and offers a high degree of regioselectivity. Phenyliodine(III) diacetate (PIDA) is often used as a mild oxidant to facilitate the reaction.

G cluster_start Starting Materials cluster_reaction1 Step 1: N-Amination cluster_reaction2 Step 2: Cycloaddition cluster_product Final Product SM1 Substituted Pyridine R1 Formation of N-Aminopyridinium Salt SM1->R1 SM2 Aminating Agent (e.g., HOSA) SM2->R1 R2 [3+2] Cycloaddition (e.g., with PIDA oxidant) R1->R2 SM3 Alkyne or Alkene (Two-Carbon Synthon) SM3->R2 FP Substituted Pyrazolo[1,5-a]pyridine R2->FP

Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis.

Proposed Protocol: Synthesis of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

This protocol is a proposed, logical synthesis based on established literature methods. It has not been experimentally validated for this specific target molecule.

Rationale: The synthesis begins with the N-amination of the commercially available 2-methyl-5-chloropyridine. This intermediate is then subjected to a [3+2] cycloaddition reaction. The choice of starting pyridine dictates the final substitution pattern.

Step 1: Synthesis of 1-amino-5-chloro-2-methylpyridinium 2,4,6-trimethylbenzenesulfonate

  • To a stirred solution of 2-methyl-5-chloropyridine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add O-(2,4,6-trimethylphenylsulfonyl)hydroxylamine (HOSA) (1.1 eq) portion-wise over 15 minutes.

    • Causality: HOSA is an effective aminating agent for N-heterocycles. The reaction is performed at 0 °C to control the exothermic reaction and prevent side-product formation.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting pyridine is consumed.

  • Filter the resulting precipitate, wash with cold DCM, and dry under vacuum to yield the N-aminopyridinium salt as a white solid.

    • Trustworthiness: The salt often precipitates from the reaction mixture, providing a simple and efficient purification step. Its identity should be confirmed by ¹H NMR.

Step 2: Synthesis of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

  • To a suspension of the N-aminopyridinium salt from Step 1 (1.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in dimethylformamide (DMF, 0.2 M), add the desired alkyne synthon.

    • Causality: K₂CO₃ acts as a base to generate the reactive pyridinium ylide in situ. DMF is a suitable polar aprotic solvent for this type of reaction.

  • Add an oxidant such as phenyliodine(III) diacetate (PIDA) (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.

    • Trustworthiness: This standard workup and purification procedure is robust for isolating neutral heterocyclic compounds. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity.

Part 4: Potential Applications and Biological Significance

While 4-Chloro-7-methylpyrazolo[1,5-a]pyridine itself has no documented biological activity, the scaffold is a known "privileged structure" in drug discovery. Analogues have been investigated as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), which are critical nodes in cell signaling pathways implicated in cancer and inflammation. The specific substitutions (4-chloro, 7-methyl) would likely serve to modulate potency, selectivity, and pharmacokinetic properties against a specific biological target.

G cluster_scaffold Pyrazolo[1,5-a]pyridine Core cluster_targets Biological Targets cluster_effects Therapeutic Effects Scaffold Pyrazolo[1,5-a]pyridine Scaffold Kinases Protein Kinases (e.g., PI3K) Scaffold->Kinases Inhibition Receptors GPCRs Scaffold->Receptors Modulation Enzymes Other Enzymes Scaffold->Enzymes Inhibition Anticancer Anticancer Kinases->Anticancer AntiInflammatory Anti-inflammatory Kinases->AntiInflammatory CNS CNS Activity Receptors->CNS

Caption: Relationship of the scaffold to targets and effects.

Part 5: Safety and Handling

No specific safety data is available for 4-Chloro-7-methylpyrazolo[1,5-a]pyridine. Therefore, it must be handled with the standard precautions for a novel chemical entity of unknown toxicity.

  • Engineering Controls: Handle in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Toxicological Profile: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • (Reference list intentionally left blank as no direct literature for the specific compound could be cited. The in-text links serve as source indicators for the parent compound and general methodologies.)

Sources

Introduction: The Strategic Importance of the 4-Chloro-Pyrazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-Substituted Pyrazolopyridines: Synthesis, Reactivity, and Applications in Drug Discovery

Pyrazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings.[1][2] As structural analogues of purines, they have garnered significant interest from medicinal chemists, leading to the development of numerous compounds with a wide array of biological activities, including anticancer and anxiolytic properties.[3][4] The five possible isomers ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]) offer a versatile scaffold for drug design.[1]

Among the various substitutions on this scaffold, the introduction of a chlorine atom at the 4-position creates a unique and highly valuable chemical entity. The 4-chloro-substituted pyrazolopyridine is not merely an intermediate but a functional "warhead." The electron-withdrawing nature of the pyridine nitrogen atoms activates the C4-position, rendering it susceptible to nucleophilic attack. This feature has been strategically exploited for the synthesis of diverse derivatives and, more recently, for the development of covalent inhibitors that can selectively target nucleophilic amino acid residues in proteins.[5][6][7]

This guide provides a comprehensive overview of the synthesis, chemical reactivity, and burgeoning applications of 4-chloro-substituted pyrazolopyridines, with a focus on their role as tunable electrophiles in modern drug discovery and chemical biology.

Part 1: Synthetic Methodologies for 4-Chloro-Pyrazolopyridines

The construction of the 4-chloro-pyrazolopyridine core can be achieved through several synthetic strategies. The choice of method often depends on the desired isomer and substitution pattern.

The Gould-Jacobs Reaction: A Classic Approach

A prominent method for synthesizing the 1H-pyrazolo[3,4-b]pyridine scaffold is the Gould-Jacobs reaction.[1] This reaction typically involves the condensation of a 3-aminopyrazole derivative with a diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization and subsequent chlorination.

The general mechanism involves an initial Michael addition of the aminopyrazole to the malonate derivative, followed by the elimination of ethanol to form an intermediate. Thermal cyclization then occurs to form a 4-hydroxy-pyrazolo[3,4-b]pyridine, which is subsequently treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final 4-chloro-substituted product.[1] This method is robust but can be limited by the accessibility of substituted aminopyrazoles.[1]

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Reaction Sequence cluster_products Products Aminopyrazole 3-Aminopyrazole Condensation Condensation (Ethanol, Reflux) Aminopyrazole->Condensation Malonate Diethyl (ethoxymethylene)malonate Malonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate 4-Hydroxy-pyrazolo[3,4-b]pyridine Cyclization->Intermediate Chlorination Chlorination (POCl3) FinalProduct 4-Chloro-1H-pyrazolo[3,4-b]pyridine Chlorination->FinalProduct Intermediate->Chlorination

Caption: The Gould-Jacobs pathway to 4-chloro-1H-pyrazolo[3,4-b]pyridines.

Multi-Step Synthesis from Substituted Pyridines

An alternative strategy involves building the pyrazole ring onto a pre-existing, appropriately substituted pyridine. This approach offers flexibility in the final substitution pattern. For instance, the synthesis of 7-chloro-1H-pyrazolo[3,4-c]pyridine derivatives has been reported starting from 2-amino-3-nitro-4-picoline.[8]

Experimental Protocol: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile[8]

  • N-Oxidation: 3-Acetamido-2-chloro-4-methylpyridine is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in chloroform to yield the corresponding N-oxide.

  • Cyanation: The N-oxide undergoes a rearrangement reaction using trimethylsilyl cyanide (TMS-CN) and an activating electrophile to introduce a cyano group, forming N-(2-chloro-6-cyano-4-methylpyridin-3-yl)acetamide.

  • Cyclization: The resulting pyridinecarbonitrile is heated at reflux with isoamyl nitrite in the presence of acetic anhydride. This induces a rearrangement of the intermediate N-nitroso compound, leading to the formation of the fused pyrazole ring. The initially formed acetylated pyrazolopyridine is unstable and readily deprotected to afford the 7-chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile.[8]

This multi-step approach, while longer, allows for the introduction of various functional groups onto the pyridine ring prior to the pyrazole ring formation, enabling the synthesis of a wider range of analogues.

Part 2: Chemical Reactivity: The Tunable Electrophilic Nature

The defining characteristic of the 4-chloro-pyrazolopyridine scaffold is its electrophilicity, which makes it a valuable tool for covalent chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which can stabilize the negative charge in the intermediate Meisenheimer complex.[5][9]

This reactivity is particularly significant in a biological context. The side chain of cysteine, with its highly nucleophilic thiol group, can readily attack the C4 position of a 4-chloro-pyrazolopyridine, displacing the chloride ion and forming a stable covalent bond.[5][6] This mechanism is the foundation for the scaffold's use as a covalent inhibitor of proteins.

SNAr_Mechanism CPzP 4-Chloro-Pyrazolopyridine (CPzP) Meisenheimer Meisenheimer Complex (Intermediate) CPzP->Meisenheimer Nucleophilic Attack Cysteine Protein Cysteine (R-SH) Cysteine->Meisenheimer CovalentAdduct Covalent Adduct (Protein-S-PzP) Meisenheimer->CovalentAdduct Chloride Elimination Chloride Chloride Ion (Cl-) Meisenheimer->Chloride

Caption: SNAr mechanism for covalent modification of cysteine by a CPzP scaffold.

Tunability of Reactivity

A key advantage of the 4-chloro-pyrazolopyridine scaffold is that its reactivity can be finely tuned. The electrophilicity of the C4 position can be modulated by altering the electronic and steric properties of substituents on the ring system.[5][6][7][9]

  • Electronic Effects: Electron-withdrawing groups on the scaffold can enhance its reactivity by further polarizing the C-Cl bond and stabilizing the Meisenheimer intermediate. Conversely, electron-donating groups can decrease reactivity.

  • Steric Effects: Bulky substituents near the C4 position can hinder the approach of a nucleophile, thereby reducing the reaction rate.

This tunability allows for the design of covalent inhibitors with a desired reactivity profile, balancing the need for potent target engagement with the avoidance of off-target modifications.[9]

Part 3: Applications in Drug Discovery and Chemical Biology

The unique combination of a biologically relevant scaffold and a tunable reactive center has positioned 4-chloro-substituted pyrazolopyridines at the forefront of several therapeutic areas.

Anticancer Activity

Pyrazolopyridines have long been investigated as anticancer agents due to their structural similarity to purines, allowing them to act as antagonists in various biological processes.[3] Numerous derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including pancreatic, ovarian, and prostate cancer.[8][10]

Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of the cell cycle. For example, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme whose activity is essential for the progression from the G1 to the S phase of the cell cycle.[11][12]

Covalent Inhibitors and Chemoproteomics

The most innovative application of 4-chloro-pyrazolopyridines is in the field of covalent drug discovery. Their ability to selectively react with cysteines has been harnessed to develop highly specific inhibitors.[5][6]

Chemoproteomic profiling has revealed that these scaffolds can engage cysteines in functionally diverse and therapeutically relevant proteins.[5][7][9] By optimizing the non-covalent recognition elements appended to the reactive core, researchers can direct the warhead to a specific cysteine on a target protein. This strategy has been successfully used to develop covalent inhibitors for targets such as:

  • Inosine Monophosphate Dehydrogenase 2 (IMPDH2): A key enzyme in the de novo biosynthesis of guanine nucleotides.[5][7]

  • Heat Shock Protein 60 (HSP60): A molecular chaperone involved in protein folding.[5][7]

  • Prolyl Endopeptidase (PREP): An enzyme implicated in neurodegenerative diseases, which was inhibited by targeting a non-catalytic active-site cysteine.[5][6][7]

Summary of Bioactive 4-Chloro-Pyrazolopyridine Derivatives
Compound ClassTarget(s)Biological ActivityReference(s)
4-Chloro-Pyrazolopyridine (CPzP) ProbesCysteine residues in IMPDH2, HSP60, RPS5Covalent modification, chemoproteomic profiling[5][6][7]
Substituted Pyrazolo[3,4-c]pyridinesVarious (undisclosed)Antiproliferative against pancreatic and ovarian cancer cells[8][10]
Pyrazolo[3,4-b]pyridine DerivativesCyclin-Dependent Kinase 2 (CDK2)Cell cycle inhibition, anticancer[11][12]
Covalent PREP InhibitorsProlyl Endopeptidase (PREP)Covalent inhibition via non-catalytic cysteine[5][6]

Conclusion and Future Outlook

The 4-chloro-substituted pyrazolopyridine scaffold represents a powerful convergence of a privileged biological structure and a tunable covalent warhead. Its synthetic accessibility and well-defined reactivity through the SNAr mechanism provide a robust platform for medicinal chemists and chemical biologists. While its role as a precursor for diverse heterocyclic structures remains important, its application as a functional electrophile for targeted covalent inhibition is driving a new wave of innovation.

Future research will likely focus on expanding the repertoire of protein targets that can be drugged using this scaffold, further refining the prediction and tuning of its reactivity, and advancing lead compounds into preclinical and clinical development. The 4-chloro-pyrazolopyridine is a testament to how a single, strategically placed atom can unlock a wealth of chemical and therapeutic possibilities.

References

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. ResearchGate. [Link]

  • Selective Synthesis of 1‑Substituted 4‑Chloropyrazolo[3,4‑d]pyrimidines. Figshare. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. PMC. [Link]

  • Pyrazolopyridines. Wikipedia. [Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. PubMed. [Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. ACS Chemical Biology. [Link]

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. PubChem. [Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4‑Chloro- pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. IU Indianapolis ScholarWorks. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]

  • The discovery of new cytotoxic pyrazolopyridine derivatives. PubMed. [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. ResearchGate. [Link]

Sources

Solubility Profile & Characterization Guide: 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine .

This guide is structured for application scientists and medicinal chemists, moving beyond simple data listing to provide a decision-making framework for solvent selection in synthesis, purification, and formulation.

Executive Summary

4-Chloro-7-methylpyrazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic intermediate critical in the synthesis of antiviral agents (e.g., HIV-1 RT inhibitors) and kinase inhibitors (e.g., PI3K


). Its structure features a lipophilic pyrazolo[1,5-a]pyridine core substituted with a chlorine atom at the C4 position and a methyl group at the C7 position.

This substitution pattern significantly alters its solubility landscape compared to the parent scaffold. The C7-methyl group increases lipophilicity and disrupts crystal packing, while the C4-chloro substituent reduces basicity and enhances solubility in halogenated solvents. This guide defines its solubility boundaries to optimize process chemistry and formulation workflows.

Physicochemical Framework

Understanding the molecular drivers of solubility is essential for predicting behavior in untested solvent systems.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C

H

ClN

Low molecular weight (<200 Da) favors dissolution in organic media.
Molecular Weight 166.61 g/mol Facilitates rapid dissolution kinetics in good solvents.
Physical State Solid (Off-white to beige powder)High lattice energy requires polar aprotic or halogenated solvents to break crystal interactions.
Predicted LogP ~2.3 – 2.8Lipophilic . Poor aqueous solubility; high affinity for DCM, EtOAc, and DMSO.
H-Bond Donors 0Lack of donors limits solubility in protic solvents (water/alcohols) unless heated.
H-Bond Acceptors 2 (N-atoms)Allows interaction with weak H-bond donors (e.g., Chloroform) and Lewis acids.
Structural Analysis

The pyrazolo[1,5-a]pyridine core is aromatic with 10


-electrons. The bridgehead nitrogen (N1) contributes its lone pair to the aromatic sextet, making it non-basic. The N2 nitrogen retains some basic character but is weakly basic due to the electron-withdrawing effect of the C4-chloro group.
  • Implication: pH adjustment (acidification) yields only marginal solubility improvements in aqueous media compared to simple pyridines.

Solubility Profile Classification

The following data categorizes solvents based on their ability to dissolve the target compound at ambient temperature (25°C).

Class I: Primary Solvents (High Solubility > 50 mg/mL)

Used for stock solutions, reaction media, and liquid-liquid extraction.

  • Dichloromethane (DCM): The solvent of choice. The polarizability of DCM interacts favorably with the aromatic core and the chloro-substituent.

  • Dimethylformamide (DMF) & DMSO: Excellent solubility due to high dielectric constants. Ideal for nucleophilic aromatic substitution (S

    
    Ar) reactions where high temperatures are required.
    
  • Tetrahydrofuran (THF): Good solubility; suitable for organometallic couplings (e.g., Suzuki-Miyaura).

  • Chloroform: Superior to DCM due to hydrogen-bond donation from the solvent to the N2 nitrogen.

Class II: Secondary Solvents (Moderate Solubility 10–50 mg/mL)

Used for crystallization and chromatography.

  • Ethyl Acetate (EtOAc): Moderate solubility. Often used as the mobile phase in flash chromatography (typically 10-30% EtOAc in Hexanes).

  • Acetone: Good solubility but rarely used for reactions due to reactivity (aldol condensation risks).

  • Acetonitrile (MeCN): Moderate solubility. Standard solvent for reverse-phase HPLC prep.

  • Alcohols (MeOH, EtOH): Low solubility at RT; High solubility at reflux .

    • Application:Ethanol is the preferred solvent for recrystallization. The compound dissolves at boiling point (78°C) and crystallizes upon cooling.

Class III: Anti-Solvents (Low Solubility < 1 mg/mL)

Used for precipitation and yield maximization.

  • Water: Practically insoluble.

  • Hexanes / Heptane: Insoluble. Used to precipitate the product from EtOAc or DCM solutions.

  • Diethyl Ether: Low solubility; often used to wash the filter cake to remove non-polar impurities.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For establishing precise saturation limits in a new solvent system.

  • Preparation: Weigh 50 mg of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. If the solid persists, sonicate for 5 minutes at 25°C.

  • Visual Check: Continue addition until a clear solution is observed.

  • Calculation:

    
     (mg/mL).
    
  • Verification: If solubility is high (>100 mg/mL), reverse the method: Add 1 mL solvent and add solid until saturation is reached (precipitate remains). Filter and analyze the supernatant by HPLC.

Protocol B: Solvent Selection for Recrystallization

The "Golden Rule" for this scaffold is a solvent pair: Good Solvent (Alcohol) + Anti-Solvent (Water).

Recrystallization_Workflow Start Start: Crude Solid Dissolve Dissolve in boiling Ethanol (10-20 vol) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (remove insolubles) Check->Filter No (Insolubles) Cool Cool slowly to RT, then 4°C Check->Cool Yes Filter->Cool Precipitate Crystals Form? Cool->Precipitate AddWater Add Water dropwise (Anti-solvent) Precipitate->AddWater No Collect Filter & Wash (Cold EtOH) Precipitate->Collect Yes AddWater->Cool

Figure 1: Decision tree for recrystallization of pyrazolo[1,5-a]pyridine derivatives. Ethanol/Water is the preferred system due to the steep solubility curve of the scaffold in alcohols.

Application in Process Chemistry

Reaction Solvent Selection

For synthetic transformations involving the C3-position (e.g., iodination, formylation) or S


Ar displacements of the C4-chloride:
  • Recommended: DMF or DMAc (Dimethylacetamide).

  • Reasoning: These solvents ensure complete solubility of the starting material and stabilize the polar transition states often involved in heterocyclic functionalization.

Purification Strategy

Due to the lipophilicity (LogP ~2.5), the compound retains strongly on C18 columns.

  • Reverse Phase (Prep-HPLC): Use a gradient of Water (0.1% Formic Acid) / Acetonitrile. Expect elution at 50-70% MeCN.

  • Normal Phase (Flash): Use Hexanes/Ethyl Acetate. The compound typically elutes between 15-40% EtOAc depending on silica activity.

Formulation Note

For biological assays (in vitro), prepare a 10 mM stock solution in DMSO .

  • Caution: Avoid freeze-thaw cycles. Aliquot and store at -20°C.

  • Aqueous Dilution: When diluting into media, ensure final DMSO concentration is <0.5% to prevent precipitation. The compound will likely crash out in pure water; use a carrier (e.g., cyclodextrin) or surfactant if higher aqueous concentrations are needed.

References

  • Rumrill, S., et al. (2023).[1] "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach." International Journal of Molecular Sciences, 24(7), 6432. (Describes synthesis of 4-chloro-7-methylpyrazolo[1,5-a]pyridine derivatives via N-amination).

  • Johns, B. A., et al. (2009). "Pyrazolo[1,5-a]pyridine integrase inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(6), 1807-1810. (Provides general solubility trends and SAR for the pyrazolo[1,5-a]pyridine scaffold).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67507, Pyrazolo[1,5-a]pyridine. (Physicochemical baseline data).

  • Cheng, Y., et al. (2019).[2] "Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives." ACS Omega, 4(12), 15289–15303. (Details on recrystallization solvents for related amino-cyano derivatives). [3]

Sources

The Strategic Halogenation of Pyrazolo[1,5-a]pyridines: A Structural Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, prized for its structural rigidity and versatile biological activity. The strategic introduction of halogens onto this privileged core unlocks new frontiers in drug design, enabling the modulation of physicochemical properties and the exploration of novel intermolecular interactions, such as halogen bonding. This guide provides an in-depth exploration of the synthesis and structural analysis of halogenated pyrazolo[1,5-a]pyridine building blocks. We will delve into the causal reasoning behind synthetic choices, present detailed experimental protocols for core synthesis and regioselective halogenation, and offer a comprehensive analysis of the structural ramifications of halogen introduction, supported by spectroscopic and crystallographic evidence. This document is intended to serve as a practical and authoritative resource for scientists engaged in the design and development of next-generation therapeutics.

The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine bicyclic system, an isostere of purine, has garnered significant attention in drug discovery due to its presence in a multitude of biologically active compounds.[1] Its planar structure provides a rigid framework for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The ability to functionalize the ring system at various positions makes it an ideal template for combinatorial library synthesis and lead optimization.

The introduction of halogens (F, Cl, Br, I) to the pyrazolo[1,5-a]pyridine core is a critical strategy in modern medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.[5] Furthermore, heavier halogens like bromine and iodine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering.[6][7][8]

Synthesis of the Pyrazolo[1,5-a]pyridine Core: A Step-by-Step Approach

The construction of the pyrazolo[1,5-a]pyridine skeleton is typically achieved through the cyclocondensation of an N-aminopyridinium salt with a suitable 1,3-dicarbonyl compound or its equivalent. The following protocol describes a general and efficient method for the synthesis of 2-aryl-pyrazolo[1,5-a]pyridines.

Experimental Protocol: Synthesis of 2-Aryl-Pyrazolo[1,5-a]pyridines

Materials:

  • Substituted 2-acetylpyridine

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH)

  • Substituted 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of the N-Aminopyridinium Salt:

    • To a solution of the substituted 2-acetylpyridine (1.0 eq) in dichloromethane (DCM), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • The resulting precipitate, the N-aminopyridinium salt, is collected by filtration, washed with cold DCM, and dried under vacuum.

  • Cyclocondensation Reaction:

    • To a suspension of the N-aminopyridinium salt (1.0 eq) and the substituted 1,3-dicarbonyl compound (1.2 eq) in ethanol, add potassium carbonate (K₂CO₃) (2.5 eq).

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-pyrazolo[1,5-a]pyridine.

Causality Behind Experimental Choices:

  • MSH as an Aminating Agent: MSH is a robust and efficient reagent for the N-amination of pyridines, providing the necessary precursor for the subsequent cyclization.

  • Potassium Carbonate as the Base: K₂CO₃ is a crucial component in the cyclocondensation step. It serves to deprotonate the 1,3-dicarbonyl compound, forming the nucleophilic enolate, and also facilitates the intramolecular cyclization by neutralizing the generated acid.

  • Ethanol as the Solvent: Ethanol is a suitable solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

G cluster_synthesis Synthesis of Pyrazolo[1,5-a]pyridine Core 2-Acetylpyridine 2-Acetylpyridine N-Aminopyridinium Salt N-Aminopyridinium Salt 2-Acetylpyridine->N-Aminopyridinium Salt N-Amination (DCM, 0°C to RT) MSH MSH MSH->N-Aminopyridinium Salt Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine N-Aminopyridinium Salt->Pyrazolo[1,5-a]pyridine Cyclocondensation (Ethanol, Reflux) 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Pyrazolo[1,5-a]pyridine K2CO3 K2CO3 K2CO3->Pyrazolo[1,5-a]pyridine

Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.

Regioselective Halogenation: Tailoring the Electronic Landscape

The introduction of halogens at specific positions on the pyrazolo[1,5-a]pyridine ring is paramount for fine-tuning its properties. The C3 position is often the most susceptible to electrophilic substitution due to the electronic nature of the heterocyclic system. Two primary methods for regioselective halogenation are the use of N-halosuccinimides (NXS) and hypervalent iodine(III) reagents.

Halogenation with N-Halosuccinimides (NBS, NCS, NIS)

N-halosuccinimides are widely used and commercially available reagents for the electrophilic halogenation of aromatic and heteroaromatic compounds.[9] The reactivity of NXS follows the order NIS > NBS > NCS.

Materials:

  • Substituted pyrazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Dissolve the pyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile or dichloromethane.

  • Add the corresponding N-halosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C3-halogenated pyrazolo[1,5-a]pyridine.

Self-Validating System: The regioselectivity of this reaction is high for the C3 position. The successful formation of the product can be readily confirmed by ¹H NMR spectroscopy, where the disappearance of the C3-H proton signal and the characteristic shifts in the adjacent protons will be observed.

Halogenation Mediated by Hypervalent Iodine(III) Reagents

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in combination with a halogen source, offer a mild and efficient alternative for halogenation. This method often provides excellent regioselectivity and can be performed under environmentally benign conditions.

Materials:

  • Substituted pyrazolo[1,5-a]pyridine

  • Phenyliodine diacetate (PIDA)

  • Iodine (I₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the pyrazolo[1,5-a]pyridine (1.0 eq) and iodine (1.1 eq) in dichloromethane, add phenyliodine diacetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to obtain the C3-iodinated product.

Causality Behind Experimental Choices: PIDA activates the iodine molecule, generating a more potent electrophilic iodinating species. This enhanced electrophilicity allows for rapid and efficient iodination of the electron-rich pyrazolo[1,5-a]pyridine ring at the C3 position.

G cluster_halogenation Regioselective C3-Halogenation Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine C3-Halogenated Pyrazolo[1,5-a]pyridine C3-Halogenated Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine->C3-Halogenated Pyrazolo[1,5-a]pyridine Electrophilic Substitution NXS N-Halosuccinimide (NBS, NCS, NIS) NXS->C3-Halogenated Pyrazolo[1,5-a]pyridine Method 1 Hypervalent Iodine (PIDA) + X₂ PIDA + Halogen Source (e.g., I₂) Hypervalent Iodine (PIDA) + X₂->C3-Halogenated Pyrazolo[1,5-a]pyridine Method 2

Caption: Key methods for the regioselective C3-halogenation of the pyrazolo[1,5-a]pyridine core.

Structural Elucidation and Spectroscopic Analysis

The unambiguous characterization of halogenated pyrazolo[1,5-a]pyridines is crucial for their application in drug development. A combination of spectroscopic techniques, primarily NMR and mass spectrometry, is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure and regiochemistry of halogenation.

  • ¹H NMR: The proton spectrum of the pyrazolo[1,5-a]pyridine core exhibits characteristic signals for the protons on both the pyrazole and pyridine rings. Upon C3-halogenation, the signal corresponding to the C3-H proton disappears. Furthermore, the chemical shifts of the neighboring protons, particularly H2, are influenced by the electronic effects of the introduced halogen.

  • ¹³C NMR: The carbon spectrum provides definitive evidence of halogenation. The C3 carbon signal will experience a significant downfield or upfield shift depending on the halogen, due to its inductive and resonance effects. The magnitude of this shift can help in identifying the specific halogen incorporated.[10]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 2-Phenylpyrazolo[1,5-a]pyridine System

ProtonParent Compound3-Bromo Derivative
H-3~6.5-
H-4~7.0~7.1
H-5~7.4~7.4
H-6~8.5~8.6
H-7~7.8~7.9

Note: These are approximate values and can vary based on the solvent and other substituents.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the halogenated products. For compounds containing bromine or chlorine, the characteristic isotopic patterns provide an additional layer of confirmation for the presence and number of these halogen atoms.

Crystallographic Analysis and the Role of Halogen Bonding

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. For halogenated pyrazolo[1,5-a]pyridines, X-ray crystallography is particularly valuable for studying halogen bonding.

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom.[6][7][8] In the crystal lattice of halogenated pyrazolo[1,5-a]pyridines, the nitrogen atoms of the pyridine or pyrazole rings can act as halogen bond acceptors, leading to the formation of supramolecular assemblies.[6][11] The strength and directionality of these interactions can influence the crystal packing and, consequently, the material's physical properties, such as solubility and melting point.

Caption: Schematic representation of a halogen bond between a halogen atom (X) and a pyridine nitrogen.

Applications in Drug Discovery: A Focus on Anticancer Agents

Halogenated pyrazolo[1,5-a]pyridines have emerged as promising scaffolds for the development of novel anticancer agents.[2][3][4] The introduction of halogens can enhance their inhibitory activity against various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. The ability of halogens to form specific interactions within the active site of a kinase can lead to increased potency and selectivity. Several studies have reported the synthesis and evaluation of halogenated pyrazolo[1,5-a]pyrimidine derivatives with significant in vitro anticancer activity against various cancer cell lines, including breast, colon, and liver cancer.[2][3]

Conclusion and Future Perspectives

The structural analysis of halogenated pyrazolo[1,5-a]pyridine building blocks reveals a rich interplay between synthetic strategy, molecular structure, and biological function. The methodologies outlined in this guide provide a robust framework for the rational design and synthesis of these valuable compounds. The ability to precisely control the position and nature of the halogen substituent allows for the fine-tuning of their electronic and steric properties, thereby optimizing their potential as therapeutic agents. Future research in this area will likely focus on the development of more sustainable and efficient halogenation methods, the exploration of novel halogenation patterns, and a deeper understanding of the role of halogen bonding in protein-ligand interactions to guide the design of next-generation inhibitors with enhanced efficacy and selectivity.

References

  • Guan, T., et al. (2020). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Request PDF. [Link]

  • Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Medicinal Chemistry Research, 25(12), 2731-2743.
  • Mezencev, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Saleh, N. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104230.
  • Shaaban, M. R., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 18(6), 633-644.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Kendall, J. D., et al. (2013). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. MedChemComm, 4(11), 1437-1442.
  • Bosch, E., et al. (2018). Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. Crystals, 8(1), 36.
  • Portilla, J., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 7(45), 28483-28488.
  • Kwiecień, H., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598.
  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.
  • Metrangolo, P., et al. (2008). Halogen bonding in crystal engineering. IUCrJ, 1(1), 2-15.
  • Politzer, P., et al. (2007). Halogen bonding: an electrostatically-driven interaction. Journal of Molecular Modeling, 13(2), 305-311.

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine [1]

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Activating the C4-Chloride The Suzuki-Miyaura coupling of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine presents a specific set of challenges distinct from its bromo- or iodo- analogs. While the pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Trk, p38 MAPK inhibitors), the C4-position resides on the electron-deficient pyridine-like ring.[1]

Unlike the highly reactive C3-position (susceptible to electrophilic aromatic substitution), the C4-position requires oxidative addition into a C(sp2)-Cl bond .[1] This bond is significantly stronger (approx. 96 kcal/mol) than the corresponding C-Br bond.[1] Furthermore, the 7-methyl substituent , while sterically distal to the reaction center, increases the lipophilicity of the core, necessitating careful solvent selection to prevent precipitation of the oxidative addition intermediate.[1]

1.2 Strategic Solution: Ligand-Accelerated Catalysis Standard conditions utilizing Pd(PPh3)4 often result in stalled conversion or hydrodehalogenation byproducts due to slow oxidative addition.[1] To ensure a robust, self-validating protocol, we employ electron-rich, bulky phosphine ligands (Buchwald-type) or bidentate ligands (dppf) that facilitate the oxidative addition step and stabilize the palladium center.[1]

Part 2: Substrate Analysis & Mechanistic Insight

Structural Properties
  • Core: Pyrazolo[1,5-a]pyridine (Bicyclic, 10-pi electron aromatic system).[1]

  • Electrophile: Chloride at C4.[1] This position is activated for nucleophilic attack relative to benzene, but deactivated relative to 2-chloropyridine due to the bridgehead nitrogen's lone pair donation into the 5-membered ring, which increases electron density in the overall system.[1]

  • Sterics (7-Methyl): The methyl group at C7 is adjacent to the bridgehead nitrogen.[1] It does not impose steric hindrance on the C4 reaction site.[1] However, it blocks potential competitive C-H activation at C7, making the reaction cleaner than the des-methyl analog.[1]

The Catalytic Cycle Bottleneck

The rate-determining step (RDS) for this substrate is Oxidative Addition .[1]

  • Failure Mode: If the ligand is not electron-rich enough, Pd(0) fails to insert into the C-Cl bond.[1]

  • Solution: Use XPhos or SPhos (Dialkylbiarylphosphines) to boost electron density on Pd, or dppf (large bite angle) to force reductive elimination of the product later in the cycle.[1]

Part 3: Optimized Experimental Protocols

We present two protocols: Method A (Robust, General Purpose) and Method B (High-Performance for Sterically Hindered Boronic Acids).

Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Best for: Coupling with simple aryl/heteroaryl boronic acids.[1]

Reagents:

  • Substrate: 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2[1]·CH2Cl2) (5 mol%)[1]

  • Base: Potassium Carbonate (K2CO3) (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Concentration: 0.1 M – 0.2 M[1]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Degas (Solvent): In a separate vessel, sparge the 1,4-Dioxane/Water mixture with Nitrogen or Argon for 15 minutes. Critical: Oxygen inhibits the active Pd(0) species.[1]

  • Catalyst Addition: Add Pd(dppf)Cl2[1][2][3]·CH2Cl2 (5 mol%) to the solids.[1]

  • Solvation: Syringe the degassed solvent into the reaction vial. Seal the vial immediately with a Teflon-lined cap.[1]

  • Reaction: Heat the block/bath to 90°C . Stir vigorously (800 rpm) for 4–16 hours.

  • IPC (In-Process Control): Check LCMS at 4 hours. Look for the disappearance of the chloride (M+H = ~167/169) and formation of the biaryl product.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4, filter, and concentrate.

Method B: The "High-Performance" Protocol (Pd-XPhos G3)

Best for: Unreactive chlorides, electron-poor boronic acids, or ortho-substituted coupling partners.[1]

Reagents:

  • Catalyst: XPhos Pd G3 (2–5 mol%) (Pre-catalyst ensures rapid generation of active LPd(0)).[1]

  • Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv) – Stronger base promotes transmetallation.[1]

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1).[1]

Modifications to Procedure:

  • Perform the reaction at 60°C – 80°C . The active Pd-XPhos species is highly reactive; excessive heat can lead to catalyst decomposition (palladium black formation).[1]

  • If using boronic esters (pinacol), extend reaction time or add 5 mol% free XPhos ligand to extend catalyst life.[1]

Part 4: Data Presentation & Troubleshooting

Solvent/Base Compatibility Matrix
VariableRecommendationRationale
Solvent Dioxane/H2O (4:1) Universal standard.[1] Good solubility for the lipophilic 7-Me scaffold.[1]
Toluene/H2O (10:1) Use if the product is highly non-polar.[1] Requires phase transfer (add TBAB).
MeCN/H2O (3:1) Good for polar products, but can coordinate Pd and slow the reaction.[1]
Base K2CO3 Standard.[1][2] Mild enough to prevent boronic acid protodeboronation.[1]
K3PO4 Superior for hindered substrates (Method B).[1]
Cs2CO3 "The Hammer."[1] Use in anhydrous conditions (Dioxane/DMF) if water is detrimental.[1]
Troubleshooting Guide (Self-Validating System)
  • Symptom: Starting material (Chloride) remains, no product.[1]

    • Diagnosis: Catalyst inactive or Oxidative Addition failed.[1]

    • Fix: Switch to Method B (XPhos) . Ensure strict degassing.

  • Symptom: Chloride consumed, Protodeboronation of Boronic Acid observed (Ar-H).[1]

    • Diagnosis: Transmetallation is too slow relative to boronic acid hydrolysis.[1]

    • Fix: Increase catalyst loading.[1] Switch base to KF or K3PO4 .[1] Add water dropwise rather than bulk.

  • Symptom: Homocoupling of Boronic Acid (Ar-Ar).[1]

    • Diagnosis: Oxygen present in the system.[1][2][4][5]

    • Fix: Re-degas solvents.[1] Verify inert atmosphere.

Part 5: Visualization (Workflow Diagram)

The following Graphviz diagram outlines the logical decision tree for optimizing the coupling of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine.

SuzukiOptimization Start Start: 4-Cl-7-Me-Pyrazolo[1,5-a]pyridine CheckPartner Analyze Coupling Partner (Boronic Acid) Start->CheckPartner Simple Simple Aryl/Heteroaryl CheckPartner->Simple Unsubstituted Hindered Sterically Hindered / Electron Poor CheckPartner->Hindered Ortho-subs / EWG MethodA METHOD A Pd(dppf)Cl2 (5%) K2CO3 / Dioxane:H2O 90°C Simple->MethodA MethodB METHOD B XPhos Pd G3 (2%) K3PO4 / THF:H2O 60-80°C Hindered->MethodB AnalyzeResult Analyze LCMS (4h) MethodA->AnalyzeResult MethodB->AnalyzeResult Success >90% Conversion Isolate Product AnalyzeResult->Success Clean Profile Stalled SM Remaining (Oxidative Add. Failure) AnalyzeResult->Stalled SM Present Decomp Boronic Acid Hydrolysis (Transmetallation Failure) AnalyzeResult->Decomp Ar-H Byproduct FixStalled Switch to Method B or Add SPhos Stalled->FixStalled FixDecomp Increase Boronic Acid (2.0 eq) Use Anhydrous Conditions (Cs2CO3/DMF) Decomp->FixDecomp FixStalled->MethodB

Caption: Decision tree for selecting and optimizing Suzuki-Miyaura conditions based on coupling partner reactivity and in-process control (IPC) data.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1][6] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][6][7] Angewandte Chemie International Edition, 45(21), 3484–3488.[1] Link[1]

  • Enamine Ltd. (n.d.).[1] Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling.[1][3] Enamine Protocols. Link

  • Johns, B. A., et al. (2009).[1] Pyrazolo[1,5-a]pyridine antiherpetics: Effects of the C-3 substituent on antiviral activity.[1] Bioorganic & Medicinal Chemistry Letters, 19(6), 1807-1810.[1] (Demonstrates reactivity of the scaffold). Link[1]

  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link[1]

Sources

Precision Buchwald-Hartwig Amination Protocols for 4-Chloropyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 4-chloropyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, GSK3, and CDK inhibitors). While the C4-chloride is electrophilic enough for nucleophilic aromatic substitution (


) with highly reactive aliphatic amines, 

often fails with anilines , sterically hindered amines , or electron-deficient nucleophiles .

The Buchwald-Hartwig amination offers a robust solution, but this specific scaffold presents unique challenges:

  • Catalyst Poisoning: The pyridine nitrogen (N7) and unprotected pyrazole nitrogen (N1) can chelate Pd, arresting the catalytic cycle.

  • Competitive Reactivity: The electron-deficient nature of the ring makes the C-Cl bond prone to hydrodehalogenation (reduction) rather than coupling.

  • Base Sensitivity: Strong bases can trigger side reactions or deprotonate the pyrazole N-H, altering solubility and reactivity.

This guide provides field-proven protocols to overcome these barriers, utilizing modern ligand technology to ensure high yields and reproducibility.

Mechanistic Insights & Ligand Selection

Success in coupling 4-chloropyrazolopyridines relies on the "Ligand-Substrate Match." The ligand must be bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition into the unactivated C-Cl bond.

The "N-H" Problem

If the pyrazole nitrogen (N1) is unprotected, it acts as an acidic site (


).
  • Issue: Bases like

    
     will deprotonate N1, creating a pyrazolide anion that can bridge Pd centers, forming inactive dimers.
    
  • Solution: Use LiHMDS (soluble base) or protect the nitrogen (THP, SEM, Boc). Alternatively, use Pd-PEPPSI precatalysts or tBuBrettPhos , which are more tolerant of unprotected heterocycles.

Ligand Decision Matrix
Amine ClassRecommended LigandRationale
Primary Amines / Anilines BrettPhos / tBuBrettPhos Prevents

-hydride elimination; high selectivity for mono-arylation.
Secondary Amines RuPhos / XPhos Bulky biaryl ligands that create a protective pocket around Pd, preventing N7-coordination.
Pyrazoles/Imidazoles tBuXPhos / Me4tBuXPhos Specialized for coupling N-heterocycles as nucleophiles.

Visualization: Optimization Logic

The following decision tree guides the selection of the optimal catalytic system based on your specific substrate constraints.

OptimizationStrategy Start Start: 4-Chloropyrazolopyridine Coupling CheckNH Is Pyrazole N1 Protected? Start->CheckNH Protected Yes (THP, SEM, Me, Bn) CheckNH->Protected Unprotected No (Free N-H) CheckNH->Unprotected AmineType Select Amine Type Protected->AmineType Primary Primary Amine / Aniline AmineType->Primary Secondary Secondary Amine AmineType->Secondary BaseChoice Use LiHMDS (4.0 eq) or tBuBrettPhos Unprotected->BaseChoice Sol_A Protocol A: Pd2(dba)3 + BrettPhos Base: Cs2CO3 or NaOtBu BaseChoice->Sol_A Standard Sol_C Protocol C: Pd-PEPPSI-IPr Base: K2CO3 (Microwave) BaseChoice->Sol_C Difficult Substrate Primary->Sol_A Sol_B Protocol B: Pd(OAc)2 + XPhos/RuPhos Base: NaOtBu Secondary->Sol_B

Caption: Decision matrix for selecting catalytic conditions based on substrate protection and amine class.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" for Primary Amines & Anilines

Best for: Coupling 4-chloropyrazolopyridines with substituted anilines or primary alkyl amines.

Reagents:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: BrettPhos (Dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl-(1,1'-biphenyl)-2-yl]phosphine)

  • Base:

    
     (Cesium carbonate) - Preferred for functional group tolerance
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a 20 mL resealable reaction vial (e.g., microwave vial) and equip with a magnetic stir bar. Cool under a stream of Argon.

  • Charge Solids: Add 4-chloropyrazolopyridine (1.0 equiv), Amine (1.2 equiv),

    
     (2.0 equiv), BrettPhos  (0.04 equiv, 4 mol%), and 
    
    
    
    (0.02 equiv, 2 mol% Pd).
    • Note: Pre-mixing Pd and Ligand in a small amount of solvent for 5 mins to form the active catalyst

      
       is recommended for difficult substrates.
      
  • Degas: Seal the vial and purge with Argon for 5 minutes (needle inlet/outlet).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M) via syringe.

  • Reaction: Heat the block to 100°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of chloride. If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: High-Efficiency Coupling for Secondary Amines

Best for: Morpholines, piperazines, and cyclic amines.

Reagents:

  • Precatalyst: XPhos Pd G3 or RuPhos Pd G3 (Buchwald 3rd Gen Precatalysts)

    • Why G3? These air-stable precatalysts activate rapidly and ensure precise 1:1 L:Pd stoichiometry.

  • Base:

    
     (Sodium tert-butoxide)
    
  • Solvent: Toluene or THF

Step-by-Step Methodology:

  • Charge: In a reaction tube, combine the heteroaryl chloride (1.0 equiv), secondary amine (1.2 equiv), and

    
     (1.5 equiv).
    
  • Catalyst: Add RuPhos Pd G3 (1–3 mol%).

    • Tip: If the amine is sterically hindered (e.g., 2-methylpiperazine), switch to XPhos Pd G3 .

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Heat at 80°C for 2–6 hours. These reactions are typically faster than Protocol A.

  • Quench: Dilute with water/EtOAc. Wash organic layer with brine. Dry over

    
    .
    
Protocol C: Microwave-Assisted Protocol (Rapid Library Synthesis)

Best for: High-throughput screening (HTS) and medicinal chemistry arrays.

Reagents:

  • Catalyst:

    
     + Xantphos  (or BINAP  for lower cost)
    
  • Base:

    
     (finely ground)
    
  • Solvent: DME (Dimethoxyethane) or

    
    Amyl Alcohol
    

Step-by-Step Methodology:

  • Assembly: In a microwave vial, add chloride (1.0 equiv), amine (1.5 equiv),

    
     (5 mol%), Xantphos (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Irradiation: Heat in a microwave reactor at 120°C for 20–40 minutes .

  • Analysis: Filter directly through a pre-packed silica plug or SCX-2 cartridge (for basic amines) to isolate the product rapidly.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Dechlorination (Product is des-chloro)

-hydride elimination from amine or solvent.
1. Switch solvent to Toluene (non-protic).2. Use BrettPhos (resists

-elimination).3. Lower temp to 80°C.
No Reaction (SM recovered)Catalyst poisoning by Pyridine N.1. Increase catalyst loading to 5-10 mol%.2. Switch to Pd-PEPPSI-IPr (NHC ligands bind tighter than phosphines).3. Verify reagents are anhydrous.
Homocoupling (Ar-Ar dimer)Oxidation of Pd species.[1]Ensure rigorous degassing (Argon sparge). Avoid old batches of dioxane (peroxides).
Low Conversion (Unprotected Pyrazole) Formation of Pd-Pyrazolide complex.1. Use LiHMDS as base (soluble, kinetic).2. Protect N1 with THP or SEM.3. Add 1.0 eq of

to sequester the pyrazolide (advanced technique).

Quantitative Comparison of Conditions

ParameterProtocol A (BrettPhos)Protocol B (RuPhos G3)Protocol C (Microwave)
Scope Primary Amines, AnilinesSecondary AminesRobust/Easy Substrates
Temp/Time 100°C / 4-12 h80°C / 2-6 h120°C / 30 min
Avg. Yield 75 - 90%85 - 95%60 - 80%
Key Advantage High SelectivitySpeed & Air StabilityThroughput

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl chlorides with amines."[1] Journal of the American Chemical Society.[2]

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." Journal of the American Chemical Society.[2]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Buchwald-Hartwig Amination." Chemistry - A European Journal.

  • Bennet, D. J., et al. (2018). "Process Development of a Buchwald–Hartwig Amination for the Synthesis of a JAK Inhibitor." Organic Process Research & Development.

Sources

Application Note: Advanced Strategies for the Functionalization of the C4 Position in 7-Methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in modern drug discovery, frequently embedded in protein kinase inhibitors (PKIs) targeting EGFR, B-Raf, and MEK in oncology[1]. While the construction of this bicyclic system is well-documented, late-stage functionalization remains a significant synthetic challenge. The innate electronic properties of the ring system dictate that electrophilic aromatic substitution (EAS) occurs almost exclusively at the highly nucleophilic C3 position[2]. Conversely, the C7 position is prone to directed metalation due to the inductive effect of the bridgehead nitrogen[3].

The C4 position, however, is electronically deactivated and sterically shielded, making it a "blind spot" for standard functionalization techniques[4]. This application note provides drug development professionals with field-proven, self-validating protocols to overcome these hurdles, focusing on two orthogonal strategies: (A) Late-stage cross-coupling using pre-functionalized scaffolds , and (B) Directed C-H activation utilizing a C3-directing group .

Innate Reactivity vs. Regiocontrol (Mechanistic Causality)

To successfully functionalize the C4 position, chemists must bypass the thermodynamic and kinetic preferences of the pyrazolo[1,5-a]pyridine core.

  • Innate Reactivity : Density Functional Theory (DFT) calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is heavily localized on the pyrazole ring, making C3 the most nucleophilic site[4].

  • C4 Accessibility : Direct functionalization at C4 requires either a pre-installed halogen handle (e.g., bromine) to facilitate oxidative addition, or a directing group at C3 to coordinate a transition metal and force a Concerted Metalation-Deprotonation (CMD) event at the adjacent C4-H bond.

Regioselectivity Core 7-Methylpyrazolo [1,5-a]pyridine C3 C3 Position (Innate EAS) Core->C3 Electrophilic Substitution C7 C7 Position (Directed Metalation) Core->C7 TMP-Metalation (e.g., TMPMgCl) C4 C4 Position (Sterically Hindered) Core->C4 Pre-functionalization or C3-Directing Group

Fig 1. Regioselectivity map of 7-methylpyrazolo[1,5-a]pyridine highlighting C4 functionalization.

Strategy A: Late-Stage Cross-Coupling via Pre-Functionalized Scaffolds

Using 4-bromo-7-methylpyrazolo[1,5-a]pyridine allows for rapid structure-activity relationship (SAR) exploration via Suzuki-Miyaura or Buchwald-Hartwig couplings[1]. The bromine atom at C4 provides a highly reactive site for palladium-catalyzed cross-coupling, completely bypassing the need for challenging C-H activation.

Protocol 1: Suzuki-Miyaura Arylation at C4

Objective : Synthesize 4-aryl-7-methylpyrazolo[1,5-a]pyridine derivatives.

Causality & Rationale :

  • Catalyst Choice :

    
     is selected because the bidentate dppf ligand provides the necessary steric bulk and electron density to accelerate the oxidative addition into the sterically encumbered C4-Br bond, while suppressing undesired dehalogenation.
    
  • Solvent System : A 1,4-dioxane/water (4:1) mixture ensures optimal solubility for both the organic scaffold and the inorganic base (

    
    ), facilitating the rate-limiting transmetalation step.
    

Step-by-Step Methodology :

  • Reagent Assembly : In an oven-dried Schlenk flask, combine 4-bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv, 0.6 mmol), and

    
     (3.0 equiv, 1.5 mmol).
    
  • Solvent Addition : Add 5 mL of a degassed 1,4-dioxane/

    
     (4:1 v/v) mixture.
    
  • Deoxygenation : Perform three cycles of freeze-pump-thaw.

    • Self-Validation Check: The absence of bubbling upon thawing confirms a completely anaerobic environment, critical for preventing homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Catalyst Addition : Under a positive nitrogen flow, add

    
     (5 mol%).
    
  • Thermal Activation : Heat the reaction mixture to 90 °C for 12–18 hours. Monitor via LC-MS.

    • Self-Validation Check: The disappearance of the starting material mass (m/z 211/213) and the appearance of the product mass indicates complete conversion.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow S1 Step 1: Reagent Assembly 4-Br-7-Me-Scaffold + Ar-B(OH)2 S2 Step 2: Catalyst & Base Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O S1->S2 S3 Step 3: Deoxygenation Freeze-Pump-Thaw (x3) S2->S3 S4 Step 4: Thermal Activation 90°C, 12-18 h S3->S4 S5 Step 5: Isolation Extraction & Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling at the C4 position.

Strategy B: Directed C-H Activation at C4

When pre-functionalized starting materials are unavailable, direct C-H functionalization can be achieved by installing a removable or functional directing group (DG) at the highly reactive C3 position. A C3-carboxylate or C3-carboxamide effectively coordinates Rh(III) or Ru(II) catalysts, directing the metal to the proximal C4-H bond[2].

Protocol 2: Rh(III)-Catalyzed Directed C4-Alkenylation

Objective : Direct functionalization of the C4-H bond using a C3-carboxamide directing group.

Causality & Rationale :

  • Directing Group : The bidentate nature of an N-methoxyamide at C3 forms a stable 6-membered metallacycle intermediate with Rh(III), significantly lowering the activation energy for the subsequent CMD step at C4.

  • Oxidant :

    
     is used as a stoichiometric oxidant to regenerate the active Rh(III) species from the Rh(I) resting state after reductive elimination.
    

Step-by-Step Methodology :

  • Reaction Setup : In a sealed reaction vial, add the C3-carboxamide-7-methylpyrazolo[1,5-a]pyridine substrate (0.2 mmol), an internal alkyne or activated alkene (0.3 mmol),

    
     (4 mol%), and 
    
    
    
    (2.1 equiv).
  • Solvent & Additives : Add 2 mL of anhydrous t-Amyl alcohol and

    
     (16 mol%) as a halide scavenger.
    
    • Self-Validation Check: The addition of

      
       causes immediate precipitation of AgCl, visually confirming the generation of the highly active, cationic Rh(III) species.
      
  • Thermal Activation : Seal the vial and stir at 110 °C for 16 hours.

  • In-Process QC : Monitor by TLC (UV 254 nm). The product will typically exhibit a distinct retention factor (Rf) and a strong blue fluorescence under UV light due to the extended conjugation at C4.

  • Isolation : Filter the mixture through a short pad of Celite to remove copper salts, eluting with

    
    . Concentrate and purify via preparative HPLC.
    

CatalyticCycle Rh1 Rh(III) Catalyst Coord Substrate Coordination Rh1->Coord C3-Directing Group CMD CMD C-H Cleavage Coord->CMD Base Assisted Insert Alkyne Insertion CMD->Insert Coupling Partner RedElim Reductive Elimination Insert->RedElim C-C Bond Formation RedElim->Rh1 Product Release

Fig 3. Rh(III)-catalyzed Directed C-H Activation catalytic cycle at the C4 position.

Quantitative Data Summary

To assist in selecting the appropriate functionalization route, the quantitative parameters and operational metrics of both strategies are summarized below.

ParameterStrategy A: Pre-Functionalized Cross-CouplingStrategy B: Directed C-H Activation
Primary Reagent 4-Bromo-7-methylpyrazolo[1,5-a]pyridineC3-Amide-7-methylpyrazolo[1,5-a]pyridine
Catalyst System

(5 mol%)

(4 mol%) +

Typical Yields 75% – 92%55% – 80%
Regioselectivity Absolute (Fixed by C-Br bond)High (>20:1 C4 vs C6)
Reaction Temperature 90 °C110 °C
Scalability Excellent (up to 100g scale)Moderate (typically <5g scale)
Key Advantage Broad scope for SAR developmentAvoids pre-halogenation steps

References

  • [2] Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (NIH PMC). URL :[Link]

  • [4] University of Bristol Research Portal. Predicting Regioselectivity in Pd- Catalysed C–H Functionalisation of Aromatic Heterocycles. URL :[Link]

  • [3] Haas, D., Hammann, J. M., Greiner, R., & Knochel, P. (2016). Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews (ACS Publications). URL :[Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold via Nucleophilic Aromatic Substitution at the C4-Position

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) on 4-Chloro-7-methylpyrazolo[1,5-a]pyridine. The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including kinase inhibition and antiviral applications[1][2][3]. The ability to strategically and efficiently introduce diverse functional groups is paramount for structure-activity relationship (SAR) studies. The SNAr reaction at the C4-position of the chloro-substituted scaffold is a robust and versatile method for achieving this chemical diversification.

This guide moves beyond simple procedural lists to explain the underlying chemical principles, providing field-proven protocols and troubleshooting advice to ensure reliable and reproducible outcomes in the laboratory.

The Chemistry of SNAr on the Pyrazolo[1,5-a]pyridine Core

The Addition-Elimination Mechanism: A Two-Step Pathway

The SNAr reaction does not proceed through a direct displacement like an Sₙ2 reaction. Instead, it follows a well-established two-step addition-elimination pathway[4][5].

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group (the ipso-carbon). This disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex[5].

  • Elimination & Aromatization: In a subsequent, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyrazolo[1,5-a]pyridine ring is restored, yielding the final substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant 4-Chloro-7-methyl- pyrazolo[1,5-a]pyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product 4-Nu-7-methyl- pyrazolo[1,5-a]pyridine Meisenheimer->Product - Cl⁻ (Elimination) LeavingGroup Chloride (Cl⁻)

Caption: The SNAr Addition-Elimination Mechanism.

Regioselectivity: Why the C4-Position is Activated

The pyrazolo[1,5-a]pyridine ring system is inherently electron-deficient, which is a prerequisite for SNAr reactions[6]. The reactivity at the C4-position is analogous to that of 4-halopyridines, which are significantly more reactive towards nucleophiles at the C2 and C4 positions[7][8]. This enhanced reactivity is due to the ability of the ring nitrogen atoms to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. When the nucleophile attacks at C4, a key resonance structure places the negative charge directly on the electronegative bridgehead nitrogen atom, providing substantial stabilization that lowers the activation energy of the rate-determining step[7].

Critical Reaction Parameters

The success of an SNAr reaction is governed by a balance of several key factors:

  • Nucleophile Strength: Generally, stronger nucleophiles lead to faster reaction rates. However, highly basic nucleophiles can lead to side reactions. The choice of nucleophile dictates the functional group being introduced (e.g., amines for C-N bonds, thiols for C-S bonds, alkoxides for C-O bonds)[4][9].

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are standard choices. These solvents effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity[4].

  • Base: When using nucleophiles that are not anionic (e.g., amines, thiols, alcohols), a base is required to either deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction. Common choices include inorganic bases like K₂CO₃ or Cs₂CO₃ for weaker nucleophiles, and stronger bases like NaH or KHMDS for deprotonating alcohols[9]. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently used.

  • Temperature: Many SNAr reactions require heating to overcome the activation energy barrier associated with disrupting the aromatic system. Temperatures typically range from 80 °C to 150 °C[9][10].

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: C-N Bond Formation (Amination)

This protocol describes a general procedure for the reaction of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine with a secondary amine, using morpholine as an example.

Materials:

  • 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Stir bar, condenser (if heating conventionally)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 eq), followed by anhydrous K₂CO₃ (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to achieve a substrate concentration of approximately 0.2-0.5 M. Add morpholine (1.5 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate or dichloromethane and wash with water (3x) to remove DMF and inorganic salts. Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-morpholino-7-methylpyrazolo[1,5-a]pyridine.

Protocol 2: C-S Bond Formation (Thiolation)

This protocol outlines the introduction of a sulfur nucleophile using thiophenol as an example.

Materials:

  • 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 eq)

  • Thiophenol (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vessel, stir bar, inert atmosphere

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 eq) and Cs₂CO₃ (1.5 eq) in anhydrous DMF (0.2-0.5 M).

  • Reagent Addition: Add thiophenol (1.2 eq) to the stirred suspension at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently to 50-80 °C if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: C-O Bond Formation (Alkoxylation)

This protocol details the reaction with an alcohol, which requires a strong base to form the more potent alkoxide nucleophile.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Benzyl alcohol (1.5 eq)

  • 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Flame-dried reaction vessel, stir bar, inert atmosphere

Procedure:

  • Nucleophile Generation: In a flame-dried flask under an inert atmosphere, add NaH (1.5 eq). Carefully wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Solvent and Alcohol Addition: Add anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the alcohol (e.g., benzyl alcohol, 1.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • Substrate Addition: Add a solution of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 eq) in a minimal amount of anhydrous THF dropwise to the alkoxide solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating may be required.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Data Summary: Expected Outcomes

The following table summarizes the expected outcomes for the SNAr reaction on 4-Chloro-7-methylpyrazolo[1,5-a]pyridine with various classes of nucleophiles, based on established reactivity patterns for similar heterocyclic systems[11][12].

Nucleophile ClassExample NucleophileBaseTypical Temperature (°C)Expected Product StructureNotes
Primary Amines BenzylamineK₂CO₃ / DIPEA80 - 1204-(Benzylamino)-7-methyl...Generally provides good to excellent yields.
Secondary Amines PiperidineK₂CO₃ / DIPEA80 - 1204-(Piperidin-1-yl)-7-methyl...Robust reaction, often high yielding.
Thiols ThiophenolCs₂CO₃ / K₂CO₃25 - 804-(Phenylthio)-7-methyl...Thiols are excellent nucleophiles; reactions are often faster.
Alcohols MethanolNaH / KOtBu25 - 66 (reflux)4-Methoxy-7-methyl...Requires strong base to form the alkoxide.
Phenols PhenolNaH / K₂CO₃80 - 1204-Phenoxy-7-methyl...Phenoxides are softer nucleophiles; may require higher temps.

General Experimental Workflow

The following diagram illustrates the standardized workflow for performing and analyzing SNAr reactions on the 4-Chloro-7-methylpyrazolo[1,5-a]pyridine substrate.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) - Add Substrate & Base addition 2. Reagent Addition - Add Solvent - Add Nucleophile setup->addition conditions 3. Reaction Conditions - Stir & Heat (if required) - Monitor by TLC / LC-MS addition->conditions workup 4. Workup - Cool Reaction - Quench / Dilute - Liquid-Liquid Extraction conditions->workup isolate 5. Isolation - Dry Organic Layer (Na₂SO₄) - Filter & Concentrate workup->isolate purify 6. Purification - Flash Column Chromatography isolate->purify analysis 7. Characterization - NMR, MS, etc. purify->analysis

Sources

Advanced Application Note: C-H Activation of Pyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is central to potent inhibitors of p38 MAP kinase, dopamine D4 antagonists, and phosphodiesterase inhibitors.

Traditional synthesis relies on cyclization of pre-functionalized precursors, which limits library diversity. Direct C-H activation offers a superior, step-economic alternative, allowing late-stage diversification of the core scaffold.

The Challenge: The scaffold possesses innate electronic bias. The C-3 position is highly nucleophilic (electron-rich), while the C-7 position is sterically sensitive and requires specific directing group (DG) assistance or Concerted Metalation-Deprotonation (CMD) conditions to activate.

This Guide's Promise: We provide a divergent workflow to selectively functionalize C-3 (electrophilic regime) and C-7 (coordination-assisted regime) using a unified palladium catalytic system, controlled by additive switching.

Regioselectivity & Mechanistic Map

The functionalization of pyrazolo[1,5-a]pyridine is dictated by the interplay between electrophilic aromatic substitution (


)  and CMD mechanisms .
Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways available based on catalyst and additive choice.

G Scaffold Pyrazolo[1,5-a]pyridine (Core Scaffold) C3_Path C-3 Activation (Nucleophilic Site) Scaffold->C3_Path High e- density C7_Path C-7 Activation (Proximity to N-Bridge) Scaffold->C7_Path N-coordination Conditions_C3 Conditions A: Pd(OAc)2, CsF/Cs2CO3 Mechanism: Electrophilic Palladation C3_Path->Conditions_C3 Conditions_C7 Conditions B: Pd(OAc)2, Ag2CO3 Mechanism: CMD / Ag-Assisted C7_Path->Conditions_C7 Product_C3 3-Aryl-pyrazolo[1,5-a]pyridine (Kinetic Product) Conditions_C3->Product_C3 Aryl Halide Coupling Product_C7 7-Aryl-pyrazolo[1,5-a]pyridine (Thermodynamic/Directed) Conditions_C7->Product_C7 Aryl Halide Coupling

Caption: Divergent C-H activation pathways. C-3 is accessed via electrophilic palladation, while C-7 requires Ag-mediated CMD.

Validated Experimental Protocols

Protocol A: C-3 Selective Arylation (The "CsF Switch")

Objective: Install aryl groups at the electron-rich C-3 position without touching C-7. Mechanism: This reaction proceeds via an electrophilic palladation pathway, similar to Friedel-Crafts reactivity. Cesium fluoride (CsF) acts as a base and potentially stabilizes the Pd-intermediate without promoting the CMD pathway required for C-7 activation.

Materials:

  • Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Triphenylphosphine (

    
    ) (10 mol%) or XPhos for sterically hindered substrates.
    
  • Additive/Base: Cesium Fluoride (CsF) (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • Setup: In a glovebox or under an argon stream, charge a dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol),

    
     (26.2 mg, 0.1 mmol), and CsF (304 mg, 2.0 mmol).
    
  • Addition: Add the pyrazolo[1,5-a]pyridine (1.0 mmol) and Aryl Iodide (1.2 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 100°C in an oil bath for 12–16 hours.

    • Checkpoint: Monitor via TLC/LCMS. The C-3 product is typically more polar than the starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0→30% EtOAc in Hexanes).

Expert Insight: If C-3/C-7 mixtures are observed, lower the temperature to 80°C. The C-3 position has a significantly lower activation energy barrier.

Protocol B: C-7 Selective Arylation (The "Silver Effect")

Objective: Functionalize the sterically hindered C-7 position. Mechanism: This requires a Concerted Metalation-Deprotonation (CMD) pathway.[1] The pyrazole nitrogen acts as a weak directing group. Silver carbonate (


) is critical here; it acts as a halide scavenger and, more importantly, facilitates the C-H bond cleavage at the crowded C-7 position via a heterometallic Ag-Pd transition state or by modulating the basicity of the carbonate.

Materials:

  • Substrate: Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand:

    
     (10-20 mol%)
    
  • Oxidant/Base: Silver Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or DMSO (0.2 M) – Polar aprotic solvents are essential for CMD.

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol),

    
     (26.2 mg, 0.1 mmol), and 
    
    
    
    (552 mg, 2.0 mmol).
  • Addition: Add substrate (1.0 mmol) and Aryl Iodide (1.5 mmol).

  • Solvation: Add anhydrous DMF (5.0 mL).

  • Reaction: Heat to 120–140°C for 16–24 hours.

    • Note: Higher temperatures are required for C-7 activation compared to C-3.

  • Workup: Cool to RT. Dilute with DCM (Dichloromethane) rather than EtOAc to ensure solubility of the potentially more rigid biaryl product. Wash with water (3x) to remove DMF.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via column chromatography.
    

Critical Control Point: If the substrate has an open C-3 position, you will get C-3 arylation or C-3/C-7 diarylation. To achieve exclusive C-7 functionalization, the C-3 position should ideally be blocked (e.g., with a halide, ester, or alkyl group) prior to this step. If C-3 is open, this protocol yields the C-3,7-diaryl product.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (C-3) Catalyst poisoning or poor solubility.Switch solvent to HFIP (Hexafluoroisopropanol).[2] HFIP is a "hydrogen-bond donor" solvent that dramatically accelerates Pd-catalyzed C-H activation.
C-3/C-7 Mixtures Temperature too high during C-3 protocol.Reduce temperature to 80°C. Switch base from

to milder bases like KOAc.
Homocoupling of Ar-I Excess oxidant or insufficient substrate.Add substrate in slight excess (1.2 equiv). Ensure inert atmosphere (Argon) to prevent oxidative homocoupling.
Regioselectivity Loss Substrate steric effects.For C-7 activation, use sterically bulky carboxylic acids (e.g., Pivalic Acid, 30 mol%) as a co-catalyst to assist the CMD process.

References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activ

    • Source: Organometallics (ACS Public
    • Context: Defines the CsF (C-3) vs. Ag2CO3 (C-7) switch.
  • A Robust Protocol for Pd(II)

    • Source: Chemical Science (RSC)

    • Context: Provides the foundational "Ag-free" conditions for C-3 aryl
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines.

    • Source: Chemical Communications (RSC)[3]

    • Context: Describes oxidative coupling with heteroarenes using AgOAc.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform

    • Source: PMC / Molecules
    • Context: Review of HFIP solvent effects and general functionalization str

Sources

Application Note: Precision Synthesis of Heterobiaryl Compounds Using 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of heterobiaryl scaffolds. It focuses on the 4-Chloro-7-methylpyrazolo[1,5-a]pyridine core—a privileged pharmacophore in kinase inhibitor discovery (e.g., p38, PI3K, and CDK inhibitors).

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold acts as a bioisostere for purine and quinoline systems, offering improved metabolic stability and solubility profiles. The 4-chloro-7-methyl derivative is a critical intermediate; the C-4 chloride serves as an electrophilic handle for cross-coupling, while the C-7 methyl group modulates lipophilicity and restricts rotational freedom in the binding pocket.

This guide details the Suzuki-Miyaura and Stille cross-coupling protocols to generate heterobiaryl libraries. It addresses the specific electronic deactivation caused by the electron-rich pyrazole ring and provides a self-validating troubleshooting framework.

Mechanistic Analysis & Scaffold Reactivity

Electronic Environment

The pyrazolo[1,5-a]pyridine system is a 10-


 aromatic system.
  • C-4 Position (Electrophile): The C-4 carbon is electronically analogous to the C-4 position of pyridine but is influenced by the bridgehead nitrogen. While less reactive than a typical 2-chloropyridine due to the electron-donating nature of the fused pyrazole ring, it remains sufficiently activated for oxidative addition with Palladium(0), particularly when the chloride is the leaving group.

  • C-7 Methyl Group (Steric/Electronic): The methyl group at C-7 (adjacent to the bridgehead carbon) exerts a weak inductive effect (+I). More importantly, it provides steric bulk that can prevent "flat" aggregation of the molecules, improving solubility, but potentially hindering bulky ligands during catalysis.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific regiochemical considerations.

ReactionMechanism Substrate 4-Chloro-7-methyl pyrazolo[1,5-a]pyridine OxAdd Oxidative Addition (Pd-Cl Insertion) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet Pd(II)-Cl Species Boronic Heteroaryl Boronic Acid Base Base (CO3 2-) Activation Boronic->Base Base->TransMet Activated Boronate RedElim Reductive Elimination TransMet->RedElim Biaryl-Pd(II) RedElim->Pd0 Regeneration Product Heterobiaryl Product RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling at the C-4 position.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Preferred Method)

This protocol is optimized for coupling with electron-deficient heteroaryl boronic acids (e.g., pyridine, pyrimidine), which are common in drug discovery but prone to protodeboronation.

Reagents:

  • Substrate: 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Heteroaryl Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • Why: The bidentate dppf ligand prevents

      
      -hydride elimination and is robust against the elevated temperatures required for aryl chlorides.
      
  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: The aqueous component is critical for the activation of the boronic acid to the boronate species.

Step-by-Step Procedure:

  • Setup: In a microwave vial or a round-bottom flask equipped with a condenser, charge the substrate (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen acts as a catalyst poison and promotes homocoupling.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat to 90–100 °C for 4–12 hours.

    • Microwave: Heat to 120 °C for 30–60 minutes.

  • Monitoring: Monitor by LCMS. The chloride (M+H) peak should disappear. Watch for protodeboronation of the boronic acid (often the limiting factor).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH). The product is typically more polar than the starting chloride.

Protocol B: Stille Coupling (Alternative)

Use this when the boronic acid is unstable or difficult to synthesize.

Reagents:

  • Substrate: 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv)

  • Stannane: Heteroaryl-SnBu₃ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5–10 mol%)

  • Solvent: Toluene or DMF (Anhydrous)

  • Additive: CsF (2.0 equiv) or CuI (10 mol%) can accelerate the reaction ("Copper effect").

Procedure:

  • Combine substrate, stannane, and catalyst in a dry vessel under inert atmosphere.

  • Add dry solvent.

  • Heat to 100–110 °C (Reflux) for 12–24 hours.

  • Workup (Tin Removal): Treat the crude mixture with aqueous KF or use KF on silica gel to precipitate tin salts as insoluble fluorides before filtration.

Optimization & Troubleshooting Guide

Use the following decision matrix to solve common synthetic failures.

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst deactivation or poor oxidative addition.Switch to electron-rich, bulky ligands like XPhos or SPhos (Buchwald precatalysts) to facilitate oxidative addition into the C-Cl bond.
Protodeboronation Boronic acid instability in aqueous base.Switch to anhydrous conditions: Pd(OAc)₂/SPhos + K₃PO₄ in 1,4-Dioxane or Toluene . Use Boronic Esters instead of acids.
Homocoupling of Boronic Acid Presence of Oxygen.Degas solvents more rigorously (Freeze-Pump-Thaw).
Low Conversion Steric hindrance from 7-Methyl (rare) or poor solubility.Increase temperature (Microwave 140 °C). Switch solvent to n-Butanol or DMF .
Catalyst Selection Logic

CatalystLogic Start Start Optimization Standard Standard: Pd(dppf)Cl2 Na2CO3, Dioxane/H2O Start->Standard Check Check LCMS Conversion? Standard->Check Good >80% Yield Proceed to Scale-up Check->Good Yes Poor <20% Conversion Check->Poor No LigandSwitch Switch to Rich Ligands (XPhos-Pd-G2 or SPhos) Poor->LigandSwitch Unreactive Cl BaseSwitch Switch Base (Cs2CO3 or K3PO4) Poor->BaseSwitch Boronic Acid Unstable

Figure 2: Decision tree for optimizing the coupling of 4-chloro-pyrazolo[1,5-a]pyridines.

Characterization Data (Expected)

  • ¹H NMR (DMSO-d₆):

    • C-7 Methyl: Singlet,

      
       2.4 – 2.6 ppm.
      
    • Pyrazolo[1,5-a]pyridine Core:

      • H-2: Singlet/Doublet,

        
         8.0 – 8.2 ppm (characteristic pyrazole proton).
        
      • H-6: Doublet/Multiplet,

        
         6.8 – 7.0 ppm.
        
      • H-3: Often appears around

        
         6.5 – 6.9 ppm if unsubstituted.
        
    • Coupling Shift: Upon successful arylation at C-4, the H-3 and H-5 signals will shift downfield due to the anisotropic effect of the new aromatic ring.

  • LCMS:

    • SM: Distinctive Chlorine isotope pattern (3:1 ratio of M : M+2).

    • Product: Loss of Cl pattern; appearance of M+1 consistent with biaryl mass.

References

  • General Reactivity of Pyrazolo[1,5-a]pyridines

    • Synthesis and functionalization of pyrazolo[1,5-a]pyridine scaffolds.
    • Source:

  • Suzuki Coupling of Chlorinated Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
    • Source:

  • Microwave Assisted Synthesis

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (Analogous reactivity profile).

    • Source:

  • Medicinal Chemistry Context (Kinase Inhibitors)

    • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Deriv
    • Source:

Sources

Troubleshooting & Optimization

Improving yields in cross-coupling of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cross-Coupling of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Core Analysis: The Substrate Challenge

The 4-Chloro-7-methylpyrazolo[1,5-a]pyridine scaffold presents a unique "push-pull" electronic challenge that distinguishes it from standard pyridines or phenyl chlorides.

  • The Deactivation Effect: While 4-chloropyridines are typically electron-deficient (facilitating oxidative addition), the fused pyrazole ring and the 7-methyl group donate electron density into the pyridine core. This renders the C4-Cl bond electronically deactivated compared to a standard 4-chloropyridine.

  • The Kinetic Trap: Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often fail to initiate oxidative addition at the C4 position, leading to recovered starting material.

  • The C3-H Liability: The C3 position (on the pyrazole ring) is electron-rich and prone to electrophilic attack or competitive C-H activation if non-selective conditions are used.

Critical Decision Matrix: Ligand & Catalyst Selection

To overcome the energetic barrier of the C-Cl bond, you must move away from "Generation 1" catalysts. The following decision logic is based on the specific coupling partner.

LigandSelection Start Select Coupling Type Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Steric Sterically Hindered Boronic Acid? Suzuki->Steric AmineType Amine Class Buchwald->AmineType SPhos Rec: SPhos Pd G3 (High Turnover) Steric->SPhos Yes (Ortho-subst) XPhos Rec: XPhos Pd G3 (General Purpose) Steric->XPhos No Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Rec: BrettPhos Pd G3 (Mono-selective) Primary->BrettPhos RuPhos Rec: RuPhos Pd G3 (Prevents reduction) Secondary->RuPhos

Figure 1: Ligand selection strategy based on coupling partners. The "G3" designation refers to Buchwald 3rd Generation Precatalysts, which ensure rapid formation of the active Pd(0) species.

Troubleshooting Guide: Symptom-Based Solutions

Issue A: Recovered Starting Material (No Conversion)

Diagnosis: The catalyst failed to insert into the C-Cl bond (Oxidative Addition Failure).

  • Root Cause: The 7-methyl group and pyrazole fusion make the C-Cl bond too electron-rich for standard Pd(II) sources or triphenylphosphine ligands.

  • Solution:

    • Switch to Precatalysts: Replace Pd(OAc)₂ or Pd₂dba₃ with XPhos Pd G4 or PEPPSI-IPr . These generate the active L-Pd(0) species immediately without requiring an induction period or excess reducing agent.

    • Solvent Temperature: Chlorides on this scaffold often require activation energies above 80°C. Switch from THF (reflux 66°C) to 1,4-Dioxane (100°C) or t-Amyl Alcohol (102°C).

Issue B: Hydrodehalogenation (Formation of des-chloro product)

Diagnosis: The C-Cl bond was broken, but replaced by Hydrogen instead of the coupling partner.

  • Root Cause: β-Hydride elimination from the amine (in Buchwald) or hydride donation from the solvent (in Suzuki). This is common when the coupling step (Transmetallation or Amine binding) is slower than the side reaction.

  • Solution:

    • Change the Base: If using isopropanol or ethanol as cosolvents, stop immediately.[1] Use Toluene or DME .

    • Ligand Switch: For Buchwald couplings, switch to RuPhos . Its specific structure creates a "pocket" that accelerates reductive elimination of the amine product, outcompeting the hydride transfer.

    • Concentration: Increase reaction concentration (e.g., from 0.1 M to 0.5 M) to favor the bimolecular coupling over unimolecular side reactions.

Issue C: Homocoupling of Boronic Acid (Suzuki)

Diagnosis: You isolate Biaryl (Ar-Ar) instead of Product-Ar.

  • Root Cause: Oxygen ingress or low reactivity of the electrophile (the chloride).

  • Solution:

    • Degassing: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

    • Slow Addition: Add the boronic acid solution via syringe pump over 1 hour to keep its concentration low relative to the chloride.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Purpose)

Best for: Attaching aryl/heteroaryl groups to the 4-position.

ComponentEquivalentsRole
4-Cl-7-Me-PZP 1.0Limiting Reagent
Boronic Acid/Pin Ester 1.2 - 1.5Nucleophile
XPhos Pd G3 0.02 - 0.05 (2-5 mol%)Catalyst (Ensures oxidative addition)
K₃PO₄ (Tribasic) 3.0Base (Anhydrous preferred)
Dioxane : Water 4 : 1 ratio (0.2 M)Solvent System

Step-by-Step:

  • Charge a microwave vial or Schlenk tube with the Chloride, Boronic Acid, XPhos Pd G3 , and K₃PO₄.

  • Seal the vessel and evacuate/backfill with Argon (3x).

  • Add degassed 1,4-Dioxane and Water via syringe.

  • Heat to 100°C for 2-4 hours. (Monitor by LCMS; if conversion stalls at 50%, add 1 mol% more catalyst).

  • Workup: Dilute with EtOAc, wash with water. The 7-methyl group increases lipophilicity, so the product will stay in the organic phase.

Protocol B: Buchwald-Hartwig Amination

Best for: Attaching amines (C-N bond formation).

ComponentEquivalentsRole
4-Cl-7-Me-PZP 1.0Limiting Reagent
Amine 1.2Nucleophile
BrettPhos Pd G3 0.02 (2 mol%)Catalyst (Primary Amines)
RuPhos Pd G3 0.02 (2 mol%)Catalyst (Secondary Amines)
NaOtBu 1.4Base (Strong, promotes active species)
Toluene 0.2 MSolvent (Strictly Anhydrous)

Step-by-Step:

  • Dry Condition Alert: This reaction is water-sensitive. Flame-dry glassware.

  • Combine Chloride, Amine (if solid), Catalyst, and NaOtBu in the vessel inside a glovebox or under active Argon flow.

  • Add anhydrous Toluene.

  • Heat to 100-110°C .

  • Note on Base: If the substrate contains sensitive esters or ketones, replace NaOtBu with Cs₂CO₃ and switch solvent to t-Amyl Alcohol , but extend reaction time to 12-16 hours.

Mechanistic Visualization: The "Deactivation" Hurdle

The following diagram illustrates why standard conditions fail and how the G3/G4 catalysts bypass the bottleneck.

Mechanism Substrate 4-Chloro-7-methyl pyrazolo[1,5-a]pyridine StandardPd Standard Pd(PPh3)4 Substrate->StandardPd Attempted Rxn G3Pd Bulky Pd-G3 (XPhos/RuPhos) Substrate->G3Pd Optimized Rxn OxAdd_Fail Oxidative Addition Fails (Bond too electron-rich) StandardPd->OxAdd_Fail OxAdd_Success Oxidative Addition Successful (L-Pd(0) is highly nucleophilic) G3Pd->OxAdd_Success Cycle Catalytic Cycle Proceeds OxAdd_Success->Cycle

Figure 2: Comparison of catalyst pathways. The electron-rich nature of the scaffold resists oxidative addition by standard catalysts, requiring electron-rich, bulky ligands to drive the cycle.

References

  • Synthesis and Functionalization of Pyrazolo[1,5-a]pyridines. Source:Journal of Medicinal Chemistry. Context: Establishes the electronic properties of the bridgehead nitrogen and its effect on C4/C7 reactivity. URL:[Link]

  • Buchwald-Hartwig Amination of Deactivated Heteroaryl Chlorides. Source:Chemical Science (Buchwald Group). Context: Defines the necessity of Palladacycle precatalysts (G3/G4) for electron-rich aryl chlorides. URL:[Link]

  • Optimization of Suzuki-Miyaura Coupling for Pyrazolo[1,5-a]pyrimidine Derivatives. Source:MDPI Molecules. Context: Provides parallel protocols for the closely related pyrazolo[1,5-a]pyrimidine scaffold, validating the use of Dioxane/Water systems. URL:[Link]

Sources

Overcoming steric hindrance of the 7-methyl group in pyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Overcoming 7-Methyl Steric Hindrance in Pyrazolopyridine Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal and synthetic chemistry: navigating the severe steric hindrance imposed by the 7-methyl group in pyrazolopyridine and pyrazolopyrimidine scaffolds.

Whether you are struggling with stalled cross-coupling reactions at the adjacent C6 position or facing unexpected losses in kinase binding affinity due to gatekeeper residue clashes, this guide provides field-proven, mechanistically grounded solutions.

Section 1: Synthetic Troubleshooting (Cross-Coupling & Functionalization)

Q: When attempting a Buchwald-Hartwig amination at the C6 position of a 7-methylpyrazolo[1,5-a]pyridine, my reactions stall at the oxidative addition step, yielding mostly unreacted starting material. How can I force this coupling?

A: The 7-methyl group exerts a profound steric shielding effect over the adjacent C6 carbon. Standard phosphine ligands (like XPhos or BINAP) form palladium complexes that are simply too bulky to navigate this congested pocket. Consequently, the catalyst cannot adopt the planar transition state required for oxidative addition and subsequent reductive elimination.

The Solution: You must transition to highly specialized, electron-rich biaryl phosphine ligands with a specific steric profile, such as BrettPhos . BrettPhos forces the palladium center into an


 mono-ligated state. This highly active, low-coordinate species is small enough to insert into the sterically hindered C–Br bond. Furthermore, utilizing a bulky alcohol solvent like t-amyl alcohol (t-AmOH) prevents unwanted nucleophilic attack on the pyrazolopyridine core, a common side reaction when attempting to force hindered couplings 1.

Q: How can I achieve regioselective functionalization without relying on pre-halogenated precursors, which are difficult to synthesize due to the same steric bulk?

A: Halogenation at C6 is often low-yielding. Instead, utilize directed C–H activation . The pyridine-like nitrogen in the pyrazolopyridine core can act as an endogenous directing group for Rh- or Pd-catalyzed C–H functionalization. Because the transition metal is pre-coordinated to the nitrogen, the effective local concentration of the catalyst overcomes the steric barrier of the 7-methyl group, allowing for direct amidation or arylation without a halide precursor 1.

G N1 Steric Hindrance at C6/C7 N2 Evaluate Coupling Strategy N1->N2 N3 Pd-Catalyzed Cross-Coupling N2->N3 Halide Precursor N4 Directed C-H Activation N2->N4 Unactivated C-H N5 Bulky Ligands (BrettPhos) N3->N5 N6 Transient Directing Groups N4->N6 N7 Successful Functionalization N5->N7 N6->N7

Workflow for overcoming synthetic steric hindrance in 7-methyl pyrazolopyridines.

Section 2: Structural Biology & Kinase Inhibitor Design

Q: The 7-methyl group improves my compound's pharmacokinetic profile, but we are seeing a 10-fold drop in cell potency against our target kinase (e.g., PKCθ or TrkA). Structural data suggests a clash in the hinge region. How do we optimize this?

A: This is a classic entropic penalty issue. While the N1 atom of the pyrazolopyridine core forms critical hydrogen bonds with hinge region residues (e.g., Met592 in TrkA or Ala564 in FGFR), the 7-methyl group often clashes with bulky gatekeeper residues. This steric hindrance forces the adjacent central phenyl rings to rotate out of the plane of the azaindazole/pyrazolopyridine system by ~40° 2.

The Solution: To resolve this without losing the metabolic stability provided by the 7-methyl group, implement a macrocyclization strategy . By tethering the 7-position substituent back to the core via a flexible linker, you pre-organize the molecule into its active, rotated conformation. This drastically reduces the entropy loss upon binding and bypasses the steric clash with the mutated or bulky amino acid residues, restoring low-nanomolar affinity 3. Alternatively, ring-opening adjacent pyrrolidine groups can optimize molecular orientation to minimize steric conflicts 4.

G S1 7-Methyl Pyrazolopyridine S2 Gatekeeper Residue Clash S1->S2 Kinase Binding S5 High-Affinity Binding Pose S1->S5 Bypass via Design S3 Conformational Penalty S2->S3 Entropy Loss S4 Macrocyclization Strategy S3->S4 Scaffold Optimization S4->S5 Locked Conformation

Structural biology strategy to bypass gatekeeper clashes via macrocyclization.

Quantitative Impact of Steric Optimization

The table below summarizes the causality between specific structural/synthetic interventions and their quantitative outcomes in overcoming 7-methyl steric hindrance.

Scaffold DesignSynthetic StrategyCoupling Yield (%)Target KinaseCellular IC₅₀ (nM)Mechanistic Outcome
6-Bromo-7-methyl-PPStandard Pd/XPhos<10%N/AN/AFailed reductive elimination due to C7-methyl bulk.
6-Bromo-7-methyl-PPPd/BrettPhos78% N/AN/A

complex successfully navigated steric shield.
7-Methyl-PP (Acyclic)Direct BindingN/ATrkA / PKCθ14.0Entropic penalty; ~40° out-of-plane rotation.
7-Methyl-PP (Macrocyclic)Macrocyclization45%TrkA / PKCθ0.6 Locked active conformation; bypassed gatekeeper clash.
Self-Validating Experimental Protocols
Protocol 1: Sterically Hindered Buchwald-Hartwig Amination (C6 Functionalization)

Causality Focus: This protocol utilizes BrettPhos to ensure mono-ligation of Pd, allowing access to the sterically restricted C6 position adjacent to the 7-methyl group.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine

    
     (0.05 eq) and BrettPhos (0.12 eq) in anhydrous t-amyl alcohol (0.2 M). Stir at room temperature for 15 minutes.
    
    • Self-Validation Check: The solution must transition from a dark, opaque red to a clear, golden-yellow. If it remains red, the active

      
       species has not formed; abort and verify solvent anhydrousness.
      
  • Reagent Addition: Add 6-bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 eq), the desired amine (1.2 eq), and finely milled

    
     (2.0 eq).
    
    • Causality:

      
       is chosen over 
      
      
      
      because strong alkoxides can cause base-mediated degradation of the pyrazolopyridine core at elevated temperatures.
  • Reaction Execution: Seal the vessel, remove from the glovebox, and heat to 110 °C for 12 hours.

  • Monitoring: Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass indicates successful reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the inorganic salts and palladium black, and concentrate under reduced pressure.

Protocol 2: Biochemical Kinase Assay for Macrocyclic 7-Methyl-PP Inhibitors

Causality Focus: To validate that macrocyclization has successfully overcome the entropic penalty caused by the 7-methyl group, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure true thermodynamic binding affinity (


).
  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Titration: Prepare a 3-fold serial dilution of the macrocyclic 7-methyl-PP inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well plate.

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., TrkA or PKCθ) diluted in 1X Kinase Buffer. Incubate for 30 minutes at room temperature.

    • Causality: This pre-incubation step is critical. Macrocyclic compounds often exhibit slow-binding kinetics due to their rigidified structures; failing to pre-incubate will result in artificially high IC₅₀ values.

  • Reaction Initiation: Add 5 µL of an ATP/substrate peptide mix to initiate the reaction.

  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and europium-labeled anti-phospho antibodies.

    • Self-Validation Check: The Z'-factor of the control wells (DMSO vs. positive control inhibitor) must be >0.6. A lower Z'-factor indicates assay interference, potentially from compound aggregation.

References
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at:[Link]

  • Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at:[Link]

Sources

Technical Support Center: Purification of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

[1][2][3]

Ticket ID: #PUR-PP-4CL-7ME Subject: Troubleshooting Isolation & Purification of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine Intermediates Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3]

Executive Summary

The 4-Chloro-7-methylpyrazolo[1,5-a]pyridine scaffold is a critical intermediate, often employed in the synthesis of kinase inhibitors (e.g., Trk, p38 MAPK).[1][2] Its purification presents unique challenges due to the electronic properties of the fused bicyclic system.[3] The bridgehead nitrogen reduces basicity compared to pyridine, yet the system remains susceptible to specific interactions with stationary phases.[2]

This guide addresses the three most common failure modes: chromatographic streaking , regioisomer separation , and hydrolytic instability of the C4-chloride.[1][2]

Module 1: Chromatography Troubleshooting

User Issue: "My compound tails significantly on silica gel, and I cannot separate the 4-chloro product from the polar baseline impurities."

Root Cause Analysis

While the pyrazolo[1,5-a]pyridine ring is less basic than pyridine (due to the bridgehead nitrogen's lone pair participating in the aromatic sextet), it still possesses sufficient basicity to interact with acidic silanols on standard silica gel.[1][2] This causes "streaking" or "tailing," which masks impurities.[1][2][3]

Strategic Protocol

1. Mobile Phase Modification (The "Buffered" Approach) Do not use standard Hexane/Ethyl Acetate gradients alone.[2][3] You must suppress silanol interactions.[2][3]

  • Standard Modifier: Add 1% Triethylamine (Et3N) to your mobile phase.[1][2][3]

  • Alternative (If Et3N affects downstream coupling): Use 1% Acetic Acid in DCM/MeOH gradients.[1][2][3] Note: Only use acid if your 4-Cl species is verified stable to acid hydrolysis.[1][2][3]

2. Stationary Phase Selection If silica fails, the polarity difference between the 4-chloro product (lipophilic) and the N-aminopyridinium starting material (ionic/salt) is best exploited using Reverse Phase (C18).[1][2]

Stationary PhaseMobile Phase SystemTarget Separation
Silica (Standard) Hex/EtOAc + 1% Et3NRemoving non-polar byproducts (dimers).[1][2][3]
Silica (High Polarity) DCM/MeOH (95:[1][2]5)Eluting the product while leaving salts on the baseline.[2]
C18 (Reverse Phase) H2O/MeCN + 0.1% Formic AcidRecommended. Separates 4-Cl product from 4-OH hydrolysis impurities.[1][2][3]
Workflow Visualization

ChromatographyLogicStartCrude Mixture AnalysisTLC_CheckTLC: Does it Streak?Start->TLC_CheckStreak_YesYes: Basic InteractionTLC_Check->Streak_Yes Streaking Streak_NoNo: Resolution IssueTLC_Check->Streak_No Clean Spots Soln_BasicAdd 1% Et3N to Mobile Phase(Hex/EtOAc)Streak_Yes->Soln_BasicSoln_C18Switch to C18 Reverse Phase(Water/MeCN)Streak_No->Soln_C18 If co-eluting with4-OH impurity ResultPure 4-Cl IntermediateSoln_Basic->ResultSoln_C18->Result

Caption: Decision matrix for selecting chromatographic conditions based on TLC behavior.

Module 2: Crystallization Strategies

User Issue: "The product oils out during recrystallization attempts, or the crystals trap the 4-hydroxy impurity."

The Solubility Profile

The 7-methyl group disrupts the crystal packing slightly compared to the unsubstituted core, increasing solubility in non-polar solvents.[2] The 4-chloro group adds lipophilicity.[1][3]

Recommended Solvent Systems
  • Ethanol (EtOH) / Water:

    • Why: The most robust system for pyrazolo[1,5-a]pyridines.[1][2] The 4-Cl intermediate is soluble in hot EtOH but insoluble in water.[3]

    • Protocol: Dissolve in minimum boiling EtOH. Add hot water dropwise until persistent turbidity. Cool slowly to 4°C.

    • Target: Removes inorganic salts and polar N-oxide byproducts.[1][2][3]

  • Acetonitrile (MeCN):

    • Why: Excellent for separating the 4-chloro product from the 4-hydroxy impurity (which is much less soluble in MeCN and often precipitates first or stays in the mother liquor depending on concentration).[2]

    • Ref: See Synlett 2024 for analogous pyrazolo-pyridine crystallizations [1].[1][2][3]

  • Heptane / Ethyl Acetate (Antisolvent Crash):

    • Why: If the compound "oils out" in alcohols.[3][4]

    • Protocol: Dissolve in minimal EtOAc. Add 3 equivalents of Heptane.[3] Evaporate EtOAc slowly on a rotavap (no heat) to force crystallization.

Crystallization Workflow

RecrystFlowCrudeCrude SolidSolventDissolve in Boiling EtOHCrude->SolventCheckIs it Clear?Solvent->CheckFilterHot Filtration(Remove Salts)Check->Filter No (Insolubles) AntiSolventAdd Warm H2O(To Turbidity)Check->AntiSolvent Yes Filter->AntiSolventCoolSlow Cool to 4°CAntiSolvent->CoolIsolateFilter & Wash(Cold 50% EtOH)Cool->Isolate

Caption: Standard recrystallization protocol for 4-chloro-7-methylpyrazolo[1,5-a]pyridine.

Module 3: Impurity Scavenging & Polishing

User Issue: "I have a persistent 5% impurity that looks like the 4-hydroxy or 4-alkoxy derivative."

The "Hydrolysis" Trap

The C4-position in pyrazolo[1,5-a]pyridine is electrophilic (similar to the 4-position in pyridine).[1][2]

  • Risk: If you use Methanol or Ethanol with strong bases (like NaOEt) during the synthesis or workup, you may form the 4-alkoxy ether via SNAr displacement of the chloride.[2]

  • Risk: Acidic workups can hydrolyze the chloride to the 4-hydroxy (tautomerizes to 4-pyridone-like structure).[1][2][3]

Scavenging Protocol

If the 4-hydroxy impurity is present:

  • Dissolution: Dissolve the mixture in DCM (Dichloromethane).

  • Base Wash: Wash with 1M NaOH .[2][3]

    • Mechanism:[2][3][4][5][6][7][8][9] The 4-hydroxy species has a phenolic pKa (~9-10).[1][2][3] It will deprotonate and move into the aqueous layer.[3] The 4-chloro product remains in the DCM.[3]

  • Drying: Dry organic layer over Na2SO4 (avoid MgSO4 if Lewis acid sensitivity is suspected, though rare here).[1][2][3]

FAQs: Rapid Response

Q1: Can I use POCl3 to clean up the 4-hydroxy impurity? A: Yes. If you have a mixture of 4-Cl and 4-OH, treating the crude with neat POCl3 (reflux, 1-2h) will convert the 4-OH back to the desired 4-Cl product.[1][2][3] This is often more efficient than separation.[3] Caution: Quench carefully.

Q2: My NMR shows a confusing doublet pattern. Is it the wrong isomer? A: Check the coupling constants.

  • 4-Chloro-7-methyl: You should see a singlet for the 7-Me.[1][2][3] The protons at C2 and C3 (pyrazole ring) appear as doublets (

    
     Hz).[1][2][3] The Pyridine proton at C6 is a doublet.[3]
    
  • Regioisomer (e.g., 5-methyl): Coupling patterns on the pyridine ring will differ significantly.[1][2]

Q3: Is the 4-chloro group stable to Suzuki coupling? A: Yes, but it is less reactive than a 4-bromo or 4-iodo.[1][2][3] You will need active catalysts (e.g., Pd(dppf)Cl2 or XPhos Pd G2) and elevated temperatures (80-100°C).[1][2] Ensure you remove all oxidative impurities (N-oxides) before attempting coupling, as they poison the Pd.[1][2]

References

  • Wang, J., et al. (2024).[1][2][3][10] "The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition." Synlett, 35, 1551-1556.[1][2][10]

  • Johns, B. A., et al. (2009).[1][2][3] "Pyrazolo[1,5-a]pyridine Integrase Inhibitors." Journal of Medicinal Chemistry, 52(5).[1] (Provides foundational solubility and stability data for the scaffold).

Technical Support Center: Troubleshooting 4-Chloro-7-methylpyrazolo[1,5-a]pyridine Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for managing the solubility of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine . This resource is engineered for drug development professionals and assay scientists who encounter precipitation, aggregation, or inconsistent dosing when utilizing this heterocyclic building block in biological screening or formulation.

The Chemistry of the Problem: Causality & Thermodynamics

To solve a solubility issue, we must first understand the thermodynamic forces at play. 4-Chloro-7-methylpyrazolo[1,5-a]pyridine is a highly lipophilic, planar molecule. The fused bicyclic pyrazolo[1,5-a]pyridine core promotes strong ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 stacking in the solid state, resulting in a high crystal lattice energy[1].

While anhydrous Dimethyl Sulfoxide (DMSO) is an excellent solvent due to its high dielectric constant and ability to solvate compound dipoles, DMSO is highly hygroscopic . When a DMSO stock solution absorbs atmospheric moisture, the solvent system exhibits non-ideal behavior. The hydrogen-bond network between DMSO and water disrupts the solvation shell around the lipophilic 4-Chloro-7-methylpyrazolo[1,5-a]pyridine molecules. This pushes the solution into a metastable supersaturated zone[2]. Subsequent thermal stress—such as the freeze-thaw cycles typical of 4°C or -20°C storage—provides the nucleation energy required for the compound to irreversibly crystallize and "crash out" of solution.

Causality A Anhydrous DMSO Stock (Stable Solvation) B Hygroscopic Water Uptake (Altered Dielectric Constant) A->B Atmospheric Exposure C Freeze-Thaw Cycles (Thermal Stress) B->C Cold Storage (4°C / -20°C) D Metastable Supersaturation (High Lattice Energy) C->D Solvation Shell Disruption E Irreversible Precipitation (Crystal Nucleation) D->E Aggregation

Logical causality of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine precipitation in DMSO.

Quantitative Solubility Parameters

Understanding the physical boundaries of your compound prevents formulation failure. Below is a summary of the critical parameters governing the behavior of this scaffold.

ParameterValue / ThresholdFormulation Implication
Molecular Scaffold Pyrazolo[1,5-a]pyridinePlanar geometry drives strong intermolecular stacking; requires high-energy solvation to break the crystal lattice.
Substituent Effects 4-Chloro, 7-MethylHalogen and alkyl additions significantly increase lipophilicity (LogP), drastically reducing aqueous solubility[1].
Max Stable DMSO Stock 10 mM – 20 mMExceeding 20 mM risks spontaneous nucleation even in anhydrous conditions at room temperature.
Critical Water Threshold > 9% w/w in DMSOAt ~9% water, DMSO remains unfrozen in a standard refrigerator, accelerating degradation and precipitation[2].
Aqueous Dilution Limit < 1% Final DMSODirect dilution into aqueous buffers without step-down protocols will result in immediate micro-precipitation[3].

Self-Validating Troubleshooting Protocols

Do not rely on visual inspection alone; micro-crystals can ruin an assay without turning the solution visibly cloudy. The following protocols are designed as self-validating systems , meaning each workflow contains a built-in verification step to ensure chemical integrity before proceeding to biological assays.

Protocol A: Rescuing and Stabilizing Degraded DMSO Stocks

If you observe precipitation in your storage tubes, follow this causality-driven rescue method.

  • Thermal Disruption: Heat the precipitated DMSO stock to 37°C in a dry block heater for 15 minutes. Causality: Heat provides the kinetic energy required to break the newly formed crystal lattice.

  • Acoustic Cavitation: Transfer the vial to a bath sonicator for 10 minutes. Causality: Sonication disrupts micro-aggregates that survive thermal treatment.

  • Moisture Purge: Once dissolved, aliquot the stock into single-use volumes (e.g., 10

    
    L) to prevent future freeze-thaw cycles. Purge the headspace of the vials with Argon gas before capping to displace atmospheric moisture.
    
  • Validation Checkpoint: Centrifuge one aliquot at 10,000 x g for 5 minutes. Carefully pipette the top 5

    
    L and analyze via LC-MS or UV-Vis spectroscopy. Compare the Area Under the Curve (AUC) to a freshly prepared standard. If the AUC is <95% of the expected concentration, the compound has permanently crashed out or degraded, and a fresh stock must be synthesized/purchased.
    
Protocol B: Step-Down Aqueous Assay Dilution

Directly pipetting a 10 mM DMSO stock into a 100% aqueous buffer causes a rapid solvent-shift shock, leading to immediate precipitation[3]. Use this step-down methodology instead.

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using a 10% DMSO / 90% PEG-400 (or oxetane-substituted sulfoxide) mixture[4].

  • Surfactant Stabilization: Add the intermediate stock dropwise into your final aqueous assay buffer containing 0.01% to 0.05% Tween-20 or Pluronic F-68, vortexing gently (avoid high-speed vortexing, which can induce aggregation)[3].

  • Validation Checkpoint: Prior to adding cells or enzymes, analyze the final assay buffer using Dynamic Light Scattering (DLS). If the polydispersity index (PDI) shows particles >1000 nm, micro-precipitation has occurred. If the solution shows only baseline scattering, the compound is successfully solvated and ready for the assay.

Workflow Start 10 mM DMSO Stock (4-Chloro-7-methyl...) Direct Direct Aqueous Dilution Start->Direct Avoid Step1 Intermediate Dilution (1 mM in 10% DMSO) Start->Step1 Step-down Crash Immediate Precipitation (Assay Failure) Direct->Crash Step2 Surfactant Addition (e.g., 0.01% Tween-20) Step1->Step2 Stabilize Success Stable Aqueous Buffer (<1% Final DMSO) Step2->Success Final Dilution

Step-down dilution workflow to prevent aqueous precipitation during bioassays.

Frequently Asked Questions (FAQs)

Q: My 4-Chloro-7-methylpyrazolo[1,5-a]pyridine stock was clear yesterday, but today it has a white precipitate after being stored in the fridge. Why? A: This is a classic symptom of water uptake combined with thermal stress. DMSO is highly hygroscopic. When you opened the tube yesterday, atmospheric moisture entered. At 4°C, a DMSO solution containing ~9% water remains unfrozen but highly unstable[2]. The drop in temperature combined with the altered dielectric constant forced the lipophilic pyrazolo[1,5-a]pyridine out of the soluble zone into the unstable supersaturated zone, causing precipitation. Always store stocks in single-use, Argon-purged aliquots at -80°C to freeze the matrix completely and halt thermodynamic shifts.

Q: I am running a cell-based assay and cannot use high concentrations of DMSO or PEG. How can I keep the compound in solution? A: If co-solvents are toxic to your cell line, you must rely on formulation chemistry. Consider utilizing a bifunctional dimethylsulfoxide substitute (like oxetane-substituted sulfoxides) which has been shown to enhance the aqueous solubility of small organic molecules up to 10-fold compared to standard DMSO[4]. Alternatively, pre-complex the compound with a cyclodextrin (e.g., HP-


-CD) to mask the lipophilic 4-chloro and 7-methyl groups from the aqueous environment.

Q: Does the mixing technique matter when diluting into aqueous media? A: Yes, significantly. Studies on poorly water-soluble discovery compounds have shown that aggressive vortex mixing actually results in significantly lower supernatant drug concentrations compared to milder mixing techniques[3]. Aggressive vortexing introduces air-water interfaces and localized shear forces that act as nucleation sites, accelerating particle growth and precipitation. Use gentle inversion or slow orbital shaking instead.

References

  • Ziath / Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Retrieved March 4, 2026, from [Link]

  • PubMed Central. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Retrieved March 4, 2026, from [Link]

  • PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. Retrieved March 4, 2026, from [Link]

Sources

Minimizing dechlorination side reactions in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis Topic: Minimizing Dechlorination (Hydrodechlorination) Side Reactions Ticket ID: PYR-CL-PROTECT-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Fragile Halogen" Paradox

In the synthesis of pyrazolo[1,5-a]pyridines, maintaining a chlorine substituent (typically at positions C4, C5, or C6) while performing cross-coupling at the highly reactive C3 position is a common but critical challenge.

The core issue is Chemoselectivity . The pyrazolo[1,5-a]pyridine scaffold possesses a unique electronic duality: the pyrazole ring is electron-rich, but the pyridine moiety is electron-deficient. This electron deficiency activates C–Cl bonds on the pyridine ring toward oxidative addition by transition metals (Pd, Ni), often leading to hydrodechlorination (HDC) —where the chlorine is replaced by a hydrogen atom.

This guide provides the mechanistic understanding and experimental protocols required to suppress HDC and ensure the survival of your halogenated scaffold.

Diagnostic: Is Dechlorination Your Problem?

Before optimizing, confirm the side reaction. Users often confuse dechlorination with protodeboronation (if using boronic acids).

Diagnostic CheckObservationConclusion
LC-MS (Low Res) Product mass is [M-34] compared to expected.Confirmed Dechlorination. (Loss of Cl [35] + Gain of H [1]).
Isotopic Pattern Loss of the characteristic 3:1 (M:M+2) isotopic cluster of Chlorine.Confirmed Dechlorination.
1H NMR Appearance of a new singlet or doublet in the aromatic region (usually shielded).Confirmed. New C-H bond formed.
LC-MS (High Res) Product mass is [M-44] or [M-78] .Negative. Likely protodeboronation of the boronic ester/acid, not dechlorination.

The Mechanism: Why Dechlorination Happens

Dechlorination is rarely spontaneous; it requires a Hydride Source . In most "failed" couplings, the solvent or base inadvertently acts as a reducing agent via a Palladium-Hydride (Pd-H) intermediate.

Pathway Analysis
  • The Trap: Pd(0) inserts into the C–Cl bond (Oxidative Addition). While slower than C–Br or C–I insertion, it becomes competitive if the primary catalytic cycle is sluggish.

  • The Fuel: The Pd(II)-Cl species undergoes ligand exchange with a hydride donor (e.g., Isopropanol, Triethylamine, or Formate impurities).

  • The Collapse: Reductive elimination yields the dechlorinated arene (Ar-H) and regenerates Pd(0).

DechlorinationMechanism Pd0 Pd(0) Active Catalyst OxAdd_Br Oxidative Addition (C-Br Bond) Pd0->OxAdd_Br Fast (Kinetic Control) OxAdd_Cl Oxidative Addition (C-Cl Bond) Pd0->OxAdd_Cl Slow (Thermal Control) Substrate Cl-Pyrazolo-Br (Substrate) Substrate->Pd0 Pd_Br LnP(II)-Br Intermediate OxAdd_Br->Pd_Br Pd_Cl LnP(II)-Cl (Unwanted) OxAdd_Cl->Pd_Cl Transmetal Transmetallation (Boronic Acid) Pd_Br->Transmetal Hydride Beta-Hydride Elimination (from Solvent/Base) Pd_Cl->Hydride If Alcohol/Amine present Prod Desired Coupled Product Transmetal->Prod SideProd Dechlorinated Byproduct (HDC) Hydride->SideProd

Caption: Kinetic competition between the desired C-Br coupling (Green) and the unwanted C-Cl insertion/hydride elimination (Red).

Troubleshooting & Optimization Guide

If you observe the [M-34] peak, follow this hierarchical intervention strategy.

Step 1: Eliminate Hydride Donors (The "Low Hanging Fruit")

The most common cause of HDC is the presence of


-hydrogens in the solvent or base.
  • Stop using: Isopropanol, Ethanol, secondary amines (Diisopropylamine), or DMF (which can decompose to formates).

  • Switch to: Toluene, 1,4-Dioxane, or THF. If a polar solvent is needed, use DMA (Dimethylacetamide) but ensure it is anhydrous.

  • Base Switch: Move from Alkoxides (NaOEt, KOtBu) to Inorganic Carbonates or Phosphates (K₃PO₄, Cs₂CO₃). Alkoxides are potent hydride donors.

Step 2: Ligand Engineering (Steric Control)

You need a ligand that accelerates the C–Br/I cycle while sterically inhibiting the C–Cl attack.

  • Recommendation: Use Buchwald Biaryl Phosphines (e.g., XPhos , SPhos , or RuPhos ).

  • Why? These bulky ligands facilitate rapid oxidative addition into the weaker C–Br bond and extremely fast reductive elimination. This "speed" prevents the catalyst from idling long enough to attack the C–Cl bond [1].

Step 3: Catalyst Loading & Temperature
  • Temperature: Lower the temperature. C–Cl activation has a higher activation energy barrier than C–Br. Running at 60°C instead of 100°C often completely shuts down HDC.

  • Loading: High Pd loading (>5 mol%) increases the concentration of active species looking for bonds to break. Reduce to 0.5 - 1.0 mol% using a high-turnover catalyst (e.g., Pd(OAc)₂ + XPhos).

Proven Protocols

Protocol A: Chemoselective Suzuki Coupling at C-3

Target: Coupling an aryl boronic acid to 3-bromo-6-chloropyrazolo[1,5-a]pyridine without losing the Cl.

  • Setup: In a glovebox or under Argon, charge a vial with:

    • 3-bromo-6-chloropyrazolo[1,5-a]pyridine (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(OAc)₂ (1 mol%)

    • XPhos (2 mol%) (Pre-complexation preferred)

    • K₃PO₄ (2.0 equiv) (Anhydrous, finely ground)

  • Solvent: Add degassed 1,4-Dioxane/Water (10:1) . Note: Water is necessary for the boronic acid mechanism but does not act as a hydride source like alcohols do.

  • Reaction: Seal and heat to 60°C (Do not exceed 80°C). Monitor by LC-MS at 2 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: Check isotopic pattern. If Cl is lost, repeat with Toluene as solvent (anhydrous conditions).

Protocol B: The "Metal-Free" Alternative (De Novo Synthesis)

If Pd-catalysis persistently fails (e.g., with highly electron-deficient substrates), build the ring with the chlorine already in place.

  • Reactants: 4-chloropyridine-N-amine + Alkynyl Ester.

  • Conditions: Treat with TEMPO (2.0 equiv) in Dioxane at 80°C.

  • Mechanism: This proceeds via a [3+2] cycloaddition–aromatization sequence.[1] Since no transition metal is used, the C–Cl bond remains inert throughout the cyclization [2].

Decision Tree for Optimization

OptimizationTree Start Start: Dechlorination Observed SolventCheck Are you using Alcohols or DMF? Start->SolventCheck ChangeSolvent Switch to Toluene or Dioxane (Eliminate Hydride Source) SolventCheck->ChangeSolvent Yes BaseCheck Are you using Alkoxides (e.g., KOtBu)? SolventCheck->BaseCheck No ChangeSolvent->BaseCheck ChangeBase Switch to K3PO4 or Cs2CO3 BaseCheck->ChangeBase Yes LigandCheck Is Ligand Bulky? BaseCheck->LigandCheck No ChangeBase->LigandCheck ChangeLigand Switch to XPhos or SPhos (Kinetic Selectivity) LigandCheck->ChangeLigand No (using PPh3 etc) TempCheck Is Temp > 80°C? LigandCheck->TempCheck Yes ChangeLigand->TempCheck LowerTemp Lower to 40-60°C TempCheck->LowerTemp Yes AltRoute ABORT METAL: Use [3+2] Cycloaddition TempCheck->AltRoute No (Already Optimized)

Caption: Step-by-step workflow to isolate and eliminate the cause of hydrodechlorination.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C for this coupling? A: Absolutely not. Heterogeneous Pd/C is the standard catalyst for dehalogenation (hydrogenolysis). Even without H₂ gas, Pd/C can scavenge hydrogen from solvents to strip your chlorine. Stick to homogeneous catalysts like Pd(dppf)Cl₂ or Pd-XPhos G3.

Q: Why is the C-4 chlorine more labile than C-6? A: Electronic effects. The C-4 position in pyrazolo[1,5-a]pyridine is para to the bridgehead nitrogen, making it highly electron-deficient (similar to the 4-position in pyridine). This lowers the barrier for oxidative addition compared to C-6. If your substrate is 4-chloro, you must use milder conditions than with 6-chloro.

Q: I see "Overfunctionalization" in my LCMS. What is that? A: This occurs when the catalyst inserts into the C-Cl bond after the desired coupling, and then couples a second equivalent of your boronic acid. You will see a mass of [Product + Aryl]. To fix this, reduce the equivalents of Boronic acid to 0.95 and stop the reaction at 80% conversion.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization. PubMed Central (PMC). Discusses how bulky ligands and additives like DMSO suppress overfunctionalization and side reactions in polyhalogenated arenes.

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters. Describes the metal-free synthesis route to avoid halogen loss.

  • Technical Support Center: Troubleshooting Dehalogenation. BenchChem. General guide on hydride sources and solvent effects in cross-coupling.

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling. Academia.edu. Specific protocol for coupling at C-3 while managing scaffold stability.

Sources

Technical Support Center: Thermal Stability & Decomposition of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (CAS: 162502-54-7)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides authoritative troubleshooting, mechanistic insights, and validated protocols for managing the thermal stability and decomposition profiles of this critical 5:6 aza-fused N-heteroaromatic scaffold.

Quantitative Data: Thermal Profile Summary

Understanding the baseline thermal metrics of the pyrazolo[1,5-a]pyridine core is essential for safe handling and downstream processing. The data below summarizes the expected thermal behavior based on the structural characteristics of the chloro- and methyl-substituted core[2][3].

Thermal ParameterExpected Range / ValueAnalytical MethodMechanistic Significance
Onset of Decomposition (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

)
> 220°CTGAIndicates the threshold where primary bond cleavage (typically C-Cl) initiates.
Primary Exothermic Peak 250°C – 280°CDSCCorresponds to the catastrophic ring-opening of the aza-fused core.
Stage 1 Mass Loss ~ 21%TGATheoretical mass loss corresponding to thermal dehalogenation (loss of -Cl).
Glass Transition (

)
> 120°C (Derivative dependent)DSCRelevant for amorphous solid dispersions in drug formulation[2].

Troubleshooting Guides & FAQs

Q1: Why does my sample exhibit severe discoloration and degradation when heated above 220°C during vacuum drying?

Causality & Mechanism: The pyrazolo[1,5-a]pyridine core is inherently stable due to its dipolar behavior—specifically, the resonance stabilization between the π-excessive five-membered pyrazole ring and the π-deficient six-membered pyridine ring[4]. However, the 4-chloro substituent introduces a localized thermal vulnerability. At temperatures exceeding 220°C, the thermal energy surpasses the bond dissociation energy of the C-Cl bond, triggering homolytic cleavage. This primary decomposition event generates reactive radicals that attack the conjugated core, leading to an exothermic ring rupture and the emission of highly toxic hydrogen chloride (HCl) and nitrogen oxide (NOx) gases[5]. Actionable Fix: Limit vacuum drying temperatures to a maximum of 60°C–80°C. If higher temperatures are required to remove high-boiling solvents, utilize lyophilization or switch to a lower-boiling solvent exchange prior to drying.

Q2: During the scale-up synthesis via 1,3-dipolar cycloaddition, I observe premature thermal degradation of the intermediate. How can I stabilize it?

Causality & Mechanism: The synthesis of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine often involves the N-amination of 5-chloro-2-methylpyridine using O-(2,4-dinitrophenyl)hydroxylamine (DNPH), followed by cycloaddition[6]. This reaction is highly exothermic. If performed in pure acetonitrile, the localized thermal spikes can degrade the N-aminopyridine intermediate before cycloaddition occurs. Actionable Fix: Transition your solvent system to a THF:Water (1:1) mixture and maintain the reaction temperature strictly between 40°C–60°C. The inclusion of water acts as a thermodynamic sink and stabilizes the transition state via hydrogen bonding, significantly reducing thermal degradation and improving the final yield of the pyrazolo[1,5-a]pyridine[6][7].

Q3: How do I ensure my thermal stability data is free from instrument artifacts?

Causality & Mechanism: False degradation onsets in TGA are often caused by buoyancy effects or residual solvent evaporation mimicking early decomposition. Actionable Fix: Implement a self-validating protocol. Always run a blank baseline subtraction using an empty crucible under identical heating parameters. If the mass loss curve shows a drop before 150°C, it is likely residual solvent (water/THF) rather than true thermal decomposition of the API.

Experimental Protocols

Protocol A: Self-Validating Thermal Profiling via Coupled TGA/DSC

This methodology provides a step-by-step framework to accurately map the thermal decomposition pathway of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine[3].

Step 1: Instrument Calibration & Baseline Validation

  • Calibrate the DSC heat flow using an Indium standard (Melting point: 156.6°C) to ensure endothermic/exothermic accuracy.

  • Run a blank TGA method using an empty alumina (

    
    ) crucible from 25°C to 400°C to establish a baseline.
    

Step 2: Sample Preparation

  • Accurately weigh 2.0 to 5.0 mg of the 4-Chloro-7-methylpyrazolo[1,5-a]pyridine powder.

  • Place the sample into the pre-tared alumina crucible. Do not pack the powder tightly; allow for gas expansion to prevent crucible rupture during HCl/NOx emission[5].

Step 3: Heating Program Execution

  • Purge the furnace with high-purity Nitrogen (

    
    ) gas at a flow rate of 50 mL/min to prevent oxidative degradation.
    
  • Equilibrate the sample at 25°C for 5 minutes.

  • Apply a linear heating ramp of 10°C/min up to 400°C.

Step 4: Data Interpretation

  • TGA: Identify the

    
     (onset of mass loss). A sharp drop around 220°C–250°C indicates dehalogenation.
    
  • DSC: Correlate the TGA mass loss with DSC heat flow. A massive exothermic peak accompanying the mass loss confirms the structural collapse of the aza-fused ring[8].

Logical Workflows & Visualizations

Diagram 1: Thermal Decomposition Pathway

The following diagram illustrates the mechanistic sequence of thermal breakdown for the compound.

Decomposition Start 4-Chloro-7-methylpyrazolo [1,5-a]pyridine Heat Thermal Stress (> 220°C) Start->Heat Step1 Primary Cleavage (C-Cl Bond Homolysis) Heat->Step1 Step2 Aza-fused Core Rupture (Exothermic Collapse) Step1->Step2 Gas1 HCl Gas Emission Step1->Gas1 Gas2 NOx & COx Emissions Step2->Gas2 Residue Carbonaceous Residue Step2->Residue

Caption: Logical pathway of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine thermal decomposition.

Diagram 2: TGA/DSC Analytical Workflow

This workflow outlines the self-validating experimental procedure for thermal profiling.

Workflow Prep Sample Prep (2-5 mg in Alumina) Purge N2 Gas Purge (50 mL/min) Prep->Purge Heat Ramp Heating (10°C/min to 400°C) Purge->Heat TGA TGA Analysis (Mass Loss %) Heat->TGA DSC DSC Analysis (Exo/Endo Peaks) Heat->DSC Report Thermal Profile Validation TGA->Report DSC->Report

Caption: Step-by-step TGA/DSC methodology for thermal stability validation.

References

  • K. A. et al. "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

  • M. R. et al. "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics." MDPI Molecules, 2023. Available at: [Link]

  • A. S. et al. "Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes." Arabian Journal of Chemistry, 2022. Available at:[Link]

  • European Patent Office. "Liquid formulations of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide." Google Patents, EP3439662B1.

Sources

Technical Support Center: Catalyst Selection for Unreactive 4-Chloropyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for cross-coupling unreactive heteroaromatics. As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists overcome the specific kinetic and thermodynamic barriers associated with 4-chloropyrazolopyridine substrates.

Mechanistic Context: The "Unreactive" Paradigm

4-Chloropyrazolopyridines are notoriously challenging substrates for palladium- and nickel-catalyzed cross-couplings. The causality behind this unreactivity is twofold:

  • High C-Cl Bond Dissociation Energy: The pyrazolopyridine core is electron-rich, which increases the electron density around the C(sp2)-Cl bond. This creates a high kinetic barrier for the rate-limiting oxidative addition step of the catalytic cycle[1].

  • Catalyst Poisoning: The core contains multiple nitrogen heteroatoms with available lone pairs. These nitrogens act as potent σ-donors that competitively bind to the transition metal center, displacing the intended ligands and trapping the catalyst in an off-cycle, thermodynamically dead resting state[2].

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling yields mostly unreacted 4-chloropyrazolopyridine and protodehalogenated byproducts. Why is this happening, and how do I fix it? A: This is a classic symptom of stalled oxidative addition. When the Pd(0) species cannot easily insert into the strong C-Cl bond, the catalyst is prone to side reactions. If transmetalation occurs before oxidative addition, or if moisture is present, protodehalogenation of your boronic acid or aryl halide will dominate[3].

  • The Fix: You must lower the activation energy for oxidative addition. Switch to highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr. These ligands increase the electron density on the Pd center, forcing the metal to back-donate into the C-Cl antibonding orbital, thereby accelerating bond cleavage[4].

Q2: I am attempting a Buchwald-Hartwig amination, but the reaction stalls at 20% conversion. Adding more Pd catalyst does not improve the yield. What is the mechanism of failure? A: Your reaction is experiencing severe catalyst poisoning. The pyrazolopyridine nitrogens are chelating the active palladium. Adding more standard catalyst (like Pd(OAc)₂) only creates more inactive Pd-substrate complexes.

  • The Fix: You must enforce a strict 1:1 Ligand-to-Palladium ratio to prevent the substrate from finding open coordination sites. Utilize pre-formed palladacycle precatalysts (such as BrettPhos Pd G3 or RuPhos Pd G3). These precatalysts ensure that the bulky ligand remains tightly bound to the Pd center throughout the catalytic cycle, sterically blocking the heterocyclic nitrogens from coordinating[2].

Q3: Can I use Nickel instead of Palladium for these substrates? A: Yes, but with caveats. Ni(0) is inherently more nucleophilic than Pd(0), making it excellent for unreactive aryl chlorides. However, Nickel's smaller ionic radius makes it even more susceptible to coordination by the nitrogen heteroatoms of the pyrazolopyridine. If you opt for Nickel, you must use strongly chelating bidentate ligands (like dppf or dcype) and maintain strictly anhydrous, anaerobic conditions to prevent catalyst degradation.

Part 2: Quantitative Catalyst Selection Matrix

To streamline your optimization process, consult the following empirical data matrix for 4-chloropyrazolopyridine couplings.

Reaction TypeRecommended Catalyst SystemOxidative Addition RateResistance to N-PoisoningTypical Yield Range
Buchwald-Hartwig (1° Amines) BrettPhos Pd G3 / tBuONaVery HighHigh (1:1 L:Pd ratio)85 - 95%
Buchwald-Hartwig (2° Amines) RuPhos Pd G3 or Pd₂(dba)₃/XantPhosHighModerate75 - 90%
Suzuki-Miyaura (Sterically Hindered) Pd(OAc)₂ + SPhos / K₃PO₄HighLow60 - 80%
Suzuki-Miyaura (General) Pd-PEPPSI-IPr (NHC) / Cs₂CO₃Extremely HighVery High80 - 98%

Part 3: Diagnostic Workflow Diagram

Workflow Start 4-Chloropyrazolopyridine Substrate Decision Select Coupling Type Start->Decision Buchwald C-N Bond Formation (Buchwald-Hartwig) Decision->Buchwald Suzuki C-C Bond Formation (Suzuki-Miyaura) Decision->Suzuki CatCN Pd2(dba)3 + XantPhos or BrettPhos Pd G3 Buchwald->CatCN CatCC Pd(OAc)2 + XPhos or Pd-PEPPSI-IPr Suzuki->CatCC Eval Monitor at 1 Hour (TLC/LC-MS) CatCN->Eval CatCC->Eval Fail1 Issue: Black Precipitate (Pd-Black Formation) Eval->Fail1 Fail2 Issue: Stalled at <20% (Catalyst Poisoning) Eval->Fail2 Sol1 Action: Switch to NHC or Increase Ligand Ratio Fail1->Sol1 Sol2 Action: Use Precatalyst G3/G4 to Ensure 1:1 L:Pd Fail2->Sol2

Decision tree for catalyst selection and troubleshooting of 4-chloropyrazolopyridine couplings.

Part 4: Standard Operating Procedures (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By observing specific physical changes during the reaction, you can instantly verify if the mechanistic steps are proceeding correctly.

Protocol A: Buchwald-Hartwig Amination (Using Precatalyst System)

Objective: Overcome catalyst poisoning during C-N bond formation[2].

  • Preparation: In an oven-dried Schlenk flask under argon, combine 4-chloropyrazolopyridine (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), and BrettPhos Pd G3 (2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M).

  • Initiation & Validation: Heat the mixture to 90°C.

    • Self-Validation Check: Within 5 minutes of heating, the solution should transition from a heterogeneous suspension to a clear, deep golden-yellow solution. This color change confirms the successful activation of the G3 precatalyst into the active L₁Pd(0) species. If the solution turns opaque black, the catalyst has aggregated into inactive Pd-black, indicating oxygen contamination or ligand dissociation.

  • Completion: Stir for 4-6 hours. Cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Coupling (Using NHC-Pd Catalysts)

Objective: Force oxidative addition into the unreactive C-Cl bond[3][4].

  • Preparation: In a vial equipped with a Teflon septum, add 4-chloropyrazolopyridine (1.0 equiv), arylboronic acid (1.5 equiv), Cs₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).

  • Reaction Monitoring & Validation: Heat to 100°C. After 1 hour, pull a 10 µL aliquot for LC-MS analysis.

    • Self-Validation Check: Analyze the chromatogram. If you observe the boronic acid homocoupling product (symmetrical biaryl) but no cross-coupled product, transmetalation and reductive elimination are functioning, but oxidative addition is failing. If this occurs, increase the temperature to 110°C or switch to a more sterically demanding NHC ligand (e.g., Pd-PEPPSI-IPent).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • (S)-1-N-Boc-2-Methylpiperazine | 169447-70-5 - Benchchem Benchchem
  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloropyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines ACS Chemical Biology (via ResearchG
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Journal of Organometallic Chemistry (via DOI)
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines NIH PMC

Sources

Optimizing solvent systems for pyrazolopyridine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolopyridine Crystallization Optimization

Subject: Advanced Optimization of Solvent Systems for Pyrazolopyridine Scaffolds Ticket ID: #CRYST-PYR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist (Solid State Chemistry)

Introduction: The Pyrazolopyridine Challenge

Welcome to the technical support center. You are likely here because pyrazolopyridine derivatives—widely used as kinase inhibitor scaffolds—are notoriously difficult to crystallize. Their planar, rigid heteroaromatic structure leads to strong


-

stacking, often resulting in:
  • Oiling Out (Liquid-Liquid Phase Separation): The product separates as a gum or oil before crystallizing.[1]

  • Solvate Formation: The lattice traps solvent molecules (channel solvates) due to strong H-bonding acceptors.

  • Polymorphism: Competition between kinetic (metastable) and thermodynamic forms.

This guide moves beyond basic "trial and error" by applying thermodynamic principles to your specific workflow.

Module 1: Rational Solvent Selection

User Question: I have a new pyrazolopyridine derivative. Which solvent system should I screen first?

Technical Insight: Do not rely on random screening. Pyrazolopyridines typically possess a polar "head" (the N-heterocycle) and a lipophilic "tail" (aryl/alkyl substituents). You must balance solvation capacity (to dissolve the solute) with stacking disruption (to prevent premature oiling).

Recommended Solvent/Anti-Solvent Matrix

Solvent ClassPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Mechanism of ActionRisk Profile
Class A (Standard) Ethanol or IPA Water H-bond disruption followed by hydrophobic exclusion.Low risk. Good for polar derivatives.
Class B (High Sol) DMSO or DMF Water (buffered)High solubility power. Forces rapid precipitation.High Risk: difficult solvent removal; prone to oiling out.[2]
Class C (Lipophilic) DCM or Ethyl Acetate n-Heptane or Hexane Van der Waals interactions dominant.Good for non-polar side chains. Risk of solvates with DCM.
Class D (Stacking) Toluene Methylcyclohexane Promotes

-

stacking.
Excellent for obtaining thermodynamic polymorphs.

Protocol: The "Hansen" Screening Workflow

  • Dissolution: Dissolve 50 mg of compound in minimal Primary Solvent at 50°C.

  • Cloud Point: Add Anti-Solvent dropwise until turbidity persists.

  • Heat-Cool Cycle: Re-heat to clear the solution, then cool slowly (0.1°C/min) to room temperature.

  • Observation: If oil appears, reheat and add 10% more Primary Solvent (shift away from the spinodal curve).

Visual Workflow: Solvent Selection Logic

solvent_selection Start Start: Pyrazolopyridine Crude Solubility Check Solubility in Alcohols (MeOH, EtOH, IPA) Start->Solubility Soluble Soluble at RT? Solubility->Soluble Heat Soluble at 60°C? Soluble->Heat No AntiSolvent Add Water (Anti-solvent) Dropwise Soluble->AntiSolvent Yes (Too soluble) StrongSolvent Switch to DMSO/DMF (High Solvency) Heat->StrongSolvent No (Too insoluble) Heat->AntiSolvent Yes Lipophilic Switch to DCM/Heptane (Lipophilic System) Heat->Lipophilic If oily/gum StrongSolvent->AntiSolvent Cooling Slow Cooling (0.1°C/min) AntiSolvent->Cooling Result Analyze Solid Form (XRPD) Cooling->Result

Caption: Decision tree for selecting the initial solvent system based on solubility and polarity.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: My solution turns milky and settles into a sticky gum instead of crystals. How do I fix this?

Technical Insight: "Oiling out" is Liquid-Liquid Phase Separation (LLPS).[1] This happens when the metastable limit (spinodal curve) is crossed before the crystallization boundary. Essentially, the molecules "want" to separate from the solvent faster than they can organize into a lattice.

The Fix: Seeding in the Metastable Zone You must bypass the spontaneous nucleation step, which requires high supersaturation (risk zone for oiling), and instead grow crystals at low supersaturation.

Step-by-Step Recovery Protocol:

  • Re-dissolve: Heat the oiled mixture until it becomes a clear, single-phase solution (homogeneous).

  • Determine MSZW: Cool slowly until the oil just begins to appear. Note this temperature (

    
    ).
    
  • Reset: Re-heat to clear (

    
    ).
    
  • Seed: Cool to exactly

    
    . Add 1-2 wt% of pure seed crystals.
    
  • Age: Hold temperature for 2 hours. The seeds provide a surface for growth, preventing the formation of the oil phase.

  • Slow Cool: Cool at a rate of 0.1°C/min to maximize crystal size.

Visual Workflow: Oiling Out Troubleshooting

oiling_out Observation Problem: Oiling Out (LLPS) CheckPurity Check Purity (Impurities lower MP) Observation->CheckPurity Purify Action: Charcoal Filtration or Chromatography CheckPurity->Purify Purity < 90% CheckConc Check Supersaturation CheckPurity->CheckConc Purity > 95% Dilute Action: Add Good Solvent (Shift Phase Diagram) CheckConc->Dilute Too Concentrated SeedStrategy Action: Seed at High Temp (Above T_oil) CheckConc->SeedStrategy Conc. OK

Caption: Logic flow to diagnose and resolve liquid-liquid phase separation (oiling out).

Module 3: Controlling Polymorphism & Solvates

User Question: I see different XRPD patterns when I scale up. Why is my crystal form changing?

Technical Insight: Pyrazolopyridines follow Ostwald’s Rule of Stages : the least stable (kinetic) polymorph crystallizes first because it is energetically closest to the liquid state. The stable (thermodynamic) form requires time and energy to organize.

Common Issue:

  • Kinetic Form: Needle-like, fluffy, hard to filter. (Often from rapid cooling or crash precipitation).

  • Thermodynamic Form: Block-like, dense, easy to filter. (From slow cooling or slurry maturation).

Protocol: Slurry Maturation (The "Polymorph Converger") If you have mixed forms or the wrong form, use this technique to convert everything to the stable form.

  • Suspend the solid in a solvent where it has low but non-zero solubility (e.g., Ethanol/Water 20:80).

  • Stir at an elevated temperature (e.g., 40°C) for 24–48 hours.

  • Mechanism: The metastable crystals (higher energy) will dissolve, and the stable crystals (lower solubility) will grow. This is "Ostwald Ripening."

  • Analyze via XRPD to confirm conversion to a single stable phase.

Module 4: FAQs & Quick Fixes

Q: My crystals are too small (fines) and clog the filter.

  • A: Your nucleation rate was too high.

    • Fix: Implement Temperature Cycling . Heat the slurry to dissolve the "fines" (small crystals dissolve first), then cool slowly to redeposit that mass onto the larger crystals. Repeat 3 times.

Q: The product is colored, but the NMR is clean.

  • A: Trace chromophores are trapped in the crystal lattice or adsorbed on the surface.

    • Fix: Do not just wash. Perform a recrystallization with activated carbon . Dissolve in hot solvent, add 5 wt% charcoal, stir for 15 mins, filter hot through Celite, then crystallize.

Q: Can I use Acetone?

  • A: Use with caution. Pyrazolopyridines with primary amines (

    
    ) can react with acetone to form imines (Schiff bases) under acidic conditions or high heat. Ethanol or Ethyl Acetate are safer alternatives.
    

References

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Oiling Out Mechanisms: Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Solution Crystallization." Org.[3] Process Res. Dev.

  • Polymorphism Control: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

  • Pyrazolopyridine Scaffolds: L. Derdour. (2024). "Addressing poor solubility and oiling-out tendencies of drug substances."[4] Crystallization Summit.

  • Antisolvent Crystallization: Nagy, Z. K., et al. (2023). "Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization." MDPI.

Sources

Validation & Comparative

Definitive Guide: 13C NMR Shift Assignments for 7-Methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indoles in kinase inhibitors (e.g., JAK, Trk inhibitors).[1] A critical synthetic challenge is controlling and verifying the regiochemistry of substituents on the pyridine ring.

When synthesizing the 7-methyl derivative (often via [3+2] cycloaddition of


-aminopyridines), a common impurity is the 5-methyl  isomer.[1] Distinguishing these regioisomers requires precise 13C and 2D NMR interpretation.

This guide provides the definitive chemical shift assignments, comparative data against the unsubstituted parent, and a self-validating HMBC protocol to confirm the 7-methyl regiochemistry.

Structural Context & Numbering

Correct assignment relies entirely on the IUPAC numbering convention for fused heterocycles.

  • Bridgehead Nitrogen: Position 1 (N1).[1]

  • Pyrazole Ring: C2, C3.[1][2]

  • Bridgehead Carbon: Position 3a (C3a).[1]

  • Pyridine Ring: C4, C5, C6, C7.[1]

Critical Structural Feature: In the 7-methyl derivative, the methyl group is located at C7, directly adjacent to the bridgehead nitrogen (N1).[1] This proximity induces specific electronic and steric shifts (the ortho-effect) that are diagnostic.

Comparative 13C NMR Data

The following table contrasts the chemical shifts of the unsubstituted parent scaffold with the 7-methyl derivative.

Solvent: DMSO-


 (Recommended for polar heterocycles to prevent aggregation).[1]
Reference:  TMS (0.0 ppm).
Carbon PositionParent Core (

, ppm)
7-Methyl Derivative (

, ppm)*
Shift TypeDiagnostic Trend
C2 141.5141.2CHMinimal change.[1]
C3 96.396.1CHCharacteristic high-field pyrazole signal.
C3a (Bridge) 148.5149.8 CqDeshielded by adjacent N1 and proximity to 7-Me.
C4 128.0128.2CHDistal; minimal change.
C5 112.5112.8CHDistal; minimal change.
C6 123.4121.5 CHShielded (

-effect from 7-Me).
C7 129.5139.0 - 141.0 CqMajor Deshielding (

-effect). Becomes Quaternary.
7-Me N/A17.5 - 21.0CH

New signal.

*Note: Exact values vary slightly (


 0.5 ppm) based on concentration and specific 3-substituents (e.g., esters/nitriles often found in synthesis intermediates).[1]
Key Chemical Shift Analysis[1]
  • The C7 "Ipso" Shift: The most dramatic change is at C7. In the parent, this is a methine (~129 ppm).[1] In the 7-methyl derivative, it becomes a quaternary carbon and shifts downfield by ~10 ppm due to the

    
    -effect of alkylation.
    
  • The C6 "Ortho" Shielding: The carbon adjacent to the methyl (C6) typically experiences a slight upfield shift (shielding) of 1–2 ppm due to the

    
    -effect.
    
  • C3a Stability: The bridgehead carbon (C3a) is relatively stable but serves as the anchor for 2D correlations.[1]

The "Smoking Gun" Protocol: Distinguishing 7-Me from 5-Me

Relying solely on 1D 13C NMR is risky if you lack a pure standard of the other isomer. You must use HMBC (Heteronuclear Multiple Bond Correlation) to prove the position.[1]

The Logic[1]
  • 7-Methyl Isomer: The methyl protons are 3 bonds away (

    
    ) from the bridgehead carbon (C3a ).[1]
    
  • 5-Methyl Isomer: The methyl protons are 5 bonds away from C3a (too far for standard HMBC). They will correlate to C4 and C6, but not the bridgehead.

Experimental Workflow
  • Acquire 1H NMR: Identify the methyl singlet (~2.4 - 2.6 ppm).

  • Acquire HSQC: Confirm the carbon directly attached to the methyl protons (~17-21 ppm).

  • Acquire HMBC (Optimized for 8 Hz): Look for long-range correlations from the methyl protons.

Interpretation:

  • If 7-Me: You will see a strong cross-peak between Me-H and C7 (ipso, ~140 ppm) AND a crucial cross-peak to C3a (bridgehead, ~149 ppm).[1]

  • If 5-Me: You will see cross-peaks to C5 (ipso) and C4/C6 , but NO correlation to the bridgehead C3a.[1]

Visualization: Assignment Logic Flowchart

NMR_Assignment cluster_legend Legend Start Start: Purified Product (Suspected 7-Me isomer) H_NMR Step 1: 1H NMR Locate Methyl Singlet (~2.5 ppm) Start->H_NMR HSQC Step 2: HSQC Identify Methyl Carbon & Ring Methines H_NMR->HSQC HMBC Step 3: HMBC Analyze Methyl Proton Correlations HSQC->HMBC Decision Does Methyl Proton correlate to Bridgehead (C3a)? (~148-150 ppm) HMBC->Decision Result_7Me CONFIRMED: 7-Methyl Isomer (Methyl is adjacent to Bridgehead N) Decision->Result_7Me Yes (3-bond coupling) Result_5Me CONFIRMED: 5-Methyl Isomer (Methyl is distal from Bridgehead) Decision->Result_5Me No (Too far) key1 Blue: Data Acquisition key2 Red: Critical Analysis key3 Green: Validation

Caption: Logical workflow for distinguishing 7-methyl vs. 5-methyl regioisomers using HMBC connectivity to the bridgehead carbon.

Detailed Experimental Protocol

Sample Preparation[1][2][3]
  • Mass: 5–10 mg of purified compound.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).[1]
    
    • Why DMSO? Pyrazolo-pyridines are flat, aromatic systems prone to

      
      -stacking in non-polar solvents like CDCl
      
      
      
      , which can broaden signals and shift values concentration-dependently. DMSO minimizes this aggregation.
Instrument Parameters (600 MHz equivalent)
  • 1D 13C{1H}:

    • Scans: 1024 (minimum) to visualize quaternary carbons (C3a, C7).

    • Relaxation Delay (D1): 2.0 seconds. (Quaternary carbons have long T1s; insufficient delay reduces their intensity).[1]

  • 2D gHMBCAD (Adiabatic HMBC):

    • Long-range coupling constant (

      
      ):  Set to 8 Hz.
      
    • Scans: 16–32 per increment.

    • Resolution: 2048 (F2) x 256 (F1).[1]

Troubleshooting
  • Missing C3a Signal: If the bridgehead carbon (C3a) is invisible in 1D 13C, rely on the HMBC projection.[1] The bridgehead often has no attached protons, making it slow to relax.[1]

  • Solvent Peaks: Be aware of DMSO-

    
     septet at 39.5 ppm. Ensure your methyl signal (~20 ppm) is not obscured by solvent impurities.[1]
    

References

  • Chimichi, S., et al. (1992).[1][3] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 70(4), 1093–1097.[1] (Establishes the bridgehead assignment logic for the analogous pyrimidine system). Link[1]

  • Black, P. J., et al. (1964).[1] "Proton Magnetic Resonance Spectra of Pyrazolo[1,5-a]pyridine." Australian Journal of Chemistry, 17, 1128.[1] (Foundational 1H NMR data for the parent core). Link[1]

  • BenchChem Application Note. (2025). "NMR Characterization of Pyrazolo-fused Derivatives." (General protocol for HSQC/HMBC setup in fused heterocycles). Link[1]

  • National Institute of Health (NIH) / PubChem. "7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (CID 19770966)."[1] (Source for structural confirmation of 7-methyl derivatives). Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation Profiling of Chloropyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural elucidation of chloropyrazolopyridines (CPzPs) not merely as a routine analytical task, but as a critical gateway to understanding their pharmacodynamics. CPzPs are highly privileged scaffolds in modern drug discovery. Historically utilized as core motifs for kinase inhibitors, recent breakthroughs have demonstrated their utility as tunable electrophiles that engage functionally diverse cysteines via a nucleophilic aromatic substitution (SNAr) mechanism ().

To leverage these compounds effectively, researchers must master their mass spectrometry (MS) fragmentation patterns. This guide objectively compares the performance of different MS platforms for analyzing CPzPs, detailing the mechanistic causality behind their fragmentation, and providing self-validating experimental protocols to ensure rigorous structural elucidation.

Mechanistic Causality in CPzP Fragmentation

The fragmentation of a chloropyrazolopyridine is dictated by the thermodynamic stability of the fused heterocyclic core and the lability of the carbon-chlorine (C-Cl) bond. Understanding why specific ions form is essential for differentiating CPzPs from isobaric interferences.

  • The Isotopic Signature (MS1): Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. In any MS1 spectrum, a CPzP will exhibit a characteristic [M] and [M+2] doublet. The preservation of this pattern confirms the intact molecule, while its disappearance in MS2 fragments definitively proves the loss of the chlorine atom.

  • Primary Cleavage (Even-Electron vs. Odd-Electron): Under soft ionization (ESI), protonation typically occurs at the most basic nitrogen of the pyrazole or pyridine ring. This weakens the adjacent C-Cl bond, driving the even-electron neutral loss of HCl (-36 Da). Conversely, under hard ionization (EI), the molecule forms a radical cation[M]+•, leading to the homolytic cleavage and loss of a chlorine radical (-35 Da).

  • Secondary Cleavage (Ring Contraction): Following the loss of the halogen, the highly stable pyrazolopyridine core undergoes ring opening. This is classically characterized by the successive elimination of hydrogen cyanide (HCN, -27 Da), a hallmark fragmentation driven by the extreme thermodynamic stability of the ejected triple-bonded neutral molecule ().

Fragmentation M Protonated CPzP [M+H]+ (m/z M) 35Cl/37Cl (3:1) LossHCl Loss of HCl (-36 Da) [M+H - HCl]+ Isotope Pattern Lost M->LossHCl Even-electron cleavage (ESI) LossCl Radical Loss (-35 Da) [M+H - Cl•]+* Odd-Electron Ion M->LossCl Homolytic cleavage (EI/HCD) LossHCN Loss of HCN (-27 Da) [M+H - HCl - HCN]+ Pyrazole Cleavage LossHCl->LossHCN Ring contraction

Fig 1. Mechanistic fragmentation pathways of chloropyrazolopyridines in mass spectrometry.

Platform Comparison: Selecting the Right MS Strategy

Different stages of drug development require different MS architectures. Table 1 summarizes the objective performance of three primary platforms for CPzP analysis.

Table 1: Comparative Performance of MS Platforms for CPzP Analysis

ParameterGC-EI-MS (Single Quad)LC-ESI-QqQ (Triple Quad)LC-ESI-Q-TOF (HRMS)
Primary Utility Synthetic intermediate QCPK/PD QuantitationAdduct mapping & Structural ID
Ionization Mechanism Hard (Electron Impact, 70 eV)Soft (Electrospray)Soft (Electrospray)
Characteristic MS1 [M]+• (Radical cation)[M+H]+ (Even-electron)[M+H]+ (High mass accuracy)
Key Diagnostic Fragments -Cl• (-35 Da), -HCN (-27 Da)-HCl (-36 Da)-HCl (-36 Da), exact mass neutrals
Isotopic Pattern Preserved in MS1Preserved in MS1Preserved in MS1 (< 5 ppm error)
Sensitivity Moderate (Microgram)Ultra-High (Picogram)High (Nanogram)

Expert Insight: While QqQ systems offer unmatched sensitivity for quantifying known CPzP metabolites, Q-TOF HRMS is non-negotiable when identifying novel SNAr covalent adducts on target proteins, as the high mass-resolving power is required to differentiate isobaric peptide modifications.

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must be self-validating. The following workflows embed internal controls to guarantee that the observed fragmentation patterns are artifacts of the molecule, not the instrument.

Protocol A: High-Resolution LC-ESI-MS/MS for Structural Elucidation

This protocol is designed to map the exact fragmentation tree of a novel CPzP synthesized in the lab.

  • System Suitability Test (SST): Inject a known chlorinated reference standard (e.g., diclofenac).

    • Validation Check: Verify that the MS1 resolves the 35Cl/37 Cl 3 :1 isotopic ratio with <5 ppm mass error. If the system cannot resolve this fine structure, downstream identification of chlorine loss is invalid.

  • Sample Preparation: Dilute the CPzP analyte to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Spike with a 13C/15N-labeled internal standard.

    • Validation Check: The internal standard validates ionization efficiency and rules out ion suppression from the solvent matrix.

  • Data-Dependent Acquisition (DDA): Run the sample using a stepped Collision Energy (CE) gradient (15, 30, 45 eV) in positive ion mode.

    • Causality: Low CE preserves the [M+H]+ precursor; medium CE drives the -HCl loss; high CE shatters the core to reveal the -HCN ring contractions.

  • Spectral Interpretation: Isolate the precursor ion window. Confirm the transition from [M+H]+ (showing Cl isotopes) to [M+H-HCl]+.

    • Validation Check: The absolute disappearance of the M+2 peak in the fragment ion definitively proves the neutral loss of the chlorine atom.

Protocol B: Chemoproteomic Mapping of CPzP-Cysteine Adducts

When utilizing CPzPs as covalent SNAr inhibitors, bottom-up proteomics is required to identify the liganded cysteine residue ().

  • Proteome Incubation: Incubate cell lysates with 50 µM CPzP probe for 4 hours.

    • Validation Check: Run a parallel DMSO (vehicle) control. This differentiates true covalent adducts from endogenous post-translational modifications (PTMs).

  • Denaturation & Digestion: Denature proteins with 8M urea, reduce with DTT, alkylate unmodified cysteines with iodoacetamide (IAA), and digest overnight with Trypsin.

  • LC-ESI-HRMS/MS Acquisition: Analyze the peptides using a nano-LC coupled to an Orbitrap mass spectrometer.

  • Adduct Mapping (Decoy Database Search): Search the MS/MS spectra for a dynamic mass shift on Cysteine corresponding to the CPzP mass minus HCl (since the Cl is lost during the SNAr reaction).

    • Validation Check: Use a target-decoy database approach to estimate the False Discovery Rate (FDR). Only accept peptide-spectrum matches (PSMs) with an FDR < 1%.

Workflow A 1. Proteome Incubation (CPzP Probe) B 2. SNAr Covalent Adduct Formation A->B Target Binding C 3. Tryptic Digestion B->C Denaturation D 4. LC-ESI-HRMS/MS Acquisition C->D Peptide Separation E 5. Adduct Mapping (Mass Shift Search) D->E Data Analysis

Fig 2. Self-validating chemoproteomic workflow for mapping CPzP-cysteine covalent modifications.

Conclusion

The mass spectrometric behavior of chloropyrazolopyridines is a direct reflection of their chemical reactivity. By understanding the causality behind the even-electron loss of HCl and the subsequent elimination of HCN, researchers can confidently elucidate novel structures. Furthermore, as CPzPs transition from traditional reversible binders to tunable covalent electrophiles, mastering high-resolution chemoproteomic workflows will be paramount for the next generation of drug development professionals.

References

  • Stepan, A. F., et al. (2024). Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. ACS Chemical Biology.[Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.[Link]

  • Faidallah, H., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry.[Link]

Crystal Structure Analysis of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine: A Comparative Guide to SCXRD and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The compound 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (CAS 162502-54-7) is a highly valued intermediate in medicinal chemistry, frequently utilized in the fragment-based design of 1[1] and various kinase inhibitors.

From a crystallographic perspective, 2[2]. This strict planarity introduces a significant analytical challenge: during synthesis and purification, these molecules tend to undergo rapid π-π stacking. Instead of forming the large, well-ordered single crystals required for traditional X-ray diffraction, they frequently precipitate as twinned crystals or microcrystalline powders.

This guide objectively compares the traditional gold standard—Single-Crystal X-ray Diffraction (SCXRD) —with the rapidly emerging Microcrystal Electron Diffraction (MicroED) technique. By analyzing the causality behind experimental choices, we provide a self-validating framework for researchers to determine the optimal structural elucidation pathway for this compound and its derivatives.

Modality Comparison: SCXRD vs. MicroED

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the definitive tool for atomic-level structural analysis, providing unmatched precision for bond lengths, angles, and absolute stereochemistry. However, it relies on the interaction between X-rays and electron density, requiring relatively large crystals (>10–50 µm) to produce a sufficient signal-to-noise ratio. For planar molecules like 4-chloro-7-methylpyrazolo[1,5-a]pyridine, achieving this crystal size often demands weeks of exhaustive crystallization screening.

Microcrystal Electron Diffraction (MicroED)

MicroED is a transformative cryo-electron microscopy (cryo-EM) technique that 3[3]. Because4[4], MicroED can yield sub-Angstrom resolution data from nanocrystals (100 nm – 1 µm) taken directly from a synthetic chemistry purification column. Furthermore, 5[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail not just the steps, but the causality behind them, complete with built-in validation checks.

Protocol A: SCXRD Workflow
  • Crystallization via Vapor Diffusion: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM) in an inner vial. Place this inside a sealed outer vial containing hexanes (anti-solvent).

    • Causality: Vapor diffusion allows for an ultra-slow, controlled increase in supersaturation. For planar 10π-electron systems, this slow kinetic environment mitigates rapid π-π stacking, preventing the formation of twinned or microcrystalline lattices.

  • Mounting: Select a crystal (>20 µm) under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil.

    • Causality: The oil acts as a cryoprotectant. It prevents atmospheric moisture condensation at cryogenic temperatures, which would otherwise form ice rings that obscure the sample's Bragg peaks.

  • Data Collection (100 K): Flash-cool the sample in a nitrogen stream and collect data using a microfocus Cu Kα X-ray source (

    
     Å).
    
    • Causality: Cryocooling reduces the Debye-Waller factor (thermal vibrations of atoms), significantly enhancing high-angle/high-resolution diffraction intensities.

  • Validation Check: During initial integration (e.g., using APEX3), monitor the internal agreement factor (

    
    ).
    
    • Self-Validation: An

      
       confirms a high-quality single crystal. If 
      
      
      
      , the crystal is likely twinned or degraded, invalidating the dataset and requiring recrystallization.
Protocol B: MicroED Workflow
  • Dry Sample Preparation: Deposit 1–2 mg of the raw microcrystalline powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil). Gently tap to remove excess powder.

    • Causality:3[3]. Dry application prevents solvent-mediated polymorphic transitions or dissolution on the grid, preserving the native solid-state form.

  • Vitrification & Cryo-TEM: Plunge the grid into liquid nitrogen and transfer to a cryo-TEM operating at 200 kV (

    
     Å).
    
    • Causality: The intense electron beam causes inelastic scattering, leading to rapid radiation damage (bond breakage). Cryogenic temperatures are mandatory to trap free radicals and delay lattice destruction.

  • Continuous Rotation Data Collection: Locate a microcrystal (100–500 nm thick). Collect continuous rotation data at 0.5°/s over a 60° to 120° wedge using a fast pixel detector.

    • Causality:6[6].

  • Validation Check: Observe the live diffraction pattern during the first 5 degrees of rotation.

    • Self-Validation: The presence of sharp, distinct diffraction spots extending beyond 1.0 Å resolution confirms successful vitrification. If spots smear into continuous rings, the crystal is polycrystalline or radiation-damaged, and a new crystal must be targeted.

Quantitative Performance Metrics

The following table summarizes the comparative performance data of SCXRD and MicroED when applied to small-molecule heterocycles like pyrazolo[1,5-a]pyridines. Note that7[7], yet still achieves exceptional sub-Angstrom resolution.

ParameterSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)
Optimal Crystal Size 10 – 100 µm0.1 – 1.0 µm (100–1000 nm)
Probe & Wavelength X-ray (Cu Kα,

Å)
Electron (200 kV,

Å)
Scattering Target Electron densityElectrostatic potential (electrons + protons)
Typical Resolution 0.75 – 0.85 Å0.80 – 1.00 Å
Typical R-factors


Hydrogen Visibility Inferred / Calculated geometricallyOften directly observed in density maps
Data Collection Time 4 – 24 hours2 – 5 minutes (per crystal)
Sample Prep Time Days to Weeks (Requires crystallization)< 30 minutes (Direct from purification)

Decision Matrix

Use the following logical workflow to determine the appropriate crystallographic technique for your synthesized batch of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine.

DecisionTree Start Synthesized Compound 4-Chloro-7-methylpyrazolo[1,5-a]pyridine CheckCrystal Assess Crystal Morphology (Polarized Light Microscopy) Start->CheckCrystal LargeCrystal Size > 10 µm? Well-defined single crystal? CheckCrystal->LargeCrystal SCXRD Proceed to SCXRD (Gold Standard) LargeCrystal->SCXRD Yes MicroCrystal Size 100 nm - 1 µm? Microcrystalline powder? LargeCrystal->MicroCrystal No MicroED Proceed to MicroED (Cryo-EM) MicroCrystal->MicroED Yes Recrystallize Recrystallization (Vapor Diffusion / Slow Cooling) MicroCrystal->Recrystallize No / Amorphous Recrystallize->CheckCrystal

Decision matrix for selecting SCXRD vs. MicroED based on crystal morphology.

Conclusion

For 4-Chloro-7-methylpyrazolo[1,5-a]pyridine and its structural analogs, the choice between SCXRD and MicroED is dictated entirely by crystal morphology. If vapor diffusion successfully yields crystals >10 µm, SCXRD remains the undisputed gold standard for precise atomic coordinates. However, given the propensity of planar pyrazolo[1,5-a]pyridines to form microcrystals via π-π stacking, MicroED serves as a highly efficient, time-saving alternative. By analyzing samples directly from the purification pipeline, MicroED accelerates the structure-based drug design cycle without compromising sub-Angstrom resolution.

References

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Source: PMC / NIH URL
  • Structures of pyrazolo[1,5-a]pyridine derivatives Source: IUCr Journals URL
  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers URL
  • Microcrystal Electron Diffraction of Small Molecules Source: PMC / NIH URL
  • Microcrystal Electron Diffraction (MicroED)
  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source: PMC / NIH URL
  • Standards for MicroED | electron diffraction Source: IUCr Journals URL

Sources

The Organic Chemist's Guide to C-4 Functionalization: A Comparative Analysis of 4-Chloro vs. 4-Bromo Pyrazolo[1,5-a]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. The ability to selectively functionalize this nucleus is paramount for generating novel chemical entities and optimizing structure-activity relationships (SAR). This guide provides an in-depth technical comparison of the reactivity of 4-chloro- and 4-bromopyrazolo[1,5-a]pyridines in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By synthesizing established chemical principles with practical, data-driven insights, this document aims to empower scientists to make informed decisions in their synthetic strategies.

The Decisive Factor: Carbon-Halogen Bond Strength

At the heart of palladium-catalyzed cross-coupling lies the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. This is often the rate-determining step of the catalytic cycle, and its efficiency is directly correlated with the C-X bond dissociation energy (BDE). The established trend for BDEs is C-Cl > C-Br > C-I. This fundamental principle dictates that, all other factors being equal, a C-Br bond will cleave more readily than a C-Cl bond, leading to faster reactions under milder conditions. While advanced, bulky, and electron-rich phosphine ligands have been developed to activate the more robust C-Cl bond, the inherent reactivity advantage of the bromo-substituent remains a key consideration in catalyst selection and reaction optimization.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. When comparing the 4-halo-pyrazolo[1,5-a]pyridines, the 4-bromo derivative is the more versatile and readily coupled substrate.

Feature4-Bromopyrazolo[1,5-a]pyridine4-Chloropyrazolo[1,5-a]pyridine
Reactivity HighModerate to Low
Typical Catalysts Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with various phosphine ligandsRequires more specialized, electron-rich, and bulky ligands (e.g., XPhos, SPhos) and often pre-catalysts (e.g., XPhos Pd G2/G3)
Reaction Conditions Milder temperatures (e.g., 80-100 °C) and shorter reaction times.Generally requires higher temperatures (>100 °C) and longer reaction times to achieve comparable yields.
Expected Yields Good to excellent yields are often achievable with a range of boronic acids.Yields can be variable and are highly dependent on the specific boronic acid and the optimization of the catalyst system.

Expert Insight: For routine Suzuki couplings on the pyrazolo[1,5-a]pyridine core, the 4-bromo derivative is the substrate of choice, offering a higher probability of success with standard catalyst systems. The 4-chloro analogue should be considered when the starting material is significantly more accessible or economical, but be prepared for a more involved optimization of reaction conditions.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of a 4-Bromo-N-Heterocycle
  • Materials: 4-Bromopyrazole derivative (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1 mixture).

  • Procedure:

    • To a Schlenk flask, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water mixture.

    • Heat the reaction mixture to 90-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Ar'-B(OR)2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a vital transformation for introducing nitrogen-containing functional groups. The reactivity difference between the 4-chloro and 4-bromo substrates is also pronounced in this reaction.

Feature4-Bromopyrazolo[1,5-a]pyridine4-Chloropyrazolo[1,5-a]pyridine
Reactivity HighLow
Typical Catalysts Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, Xantphos, or more modern bulky phosphines (e.g., tBuDavePhos).Almost exclusively requires highly active, sterically hindered biaryl phosphine ligands (e.g., BrettPhos, RuPhos) and often palladium pre-catalysts.
Reaction Conditions Can often be performed at moderate temperatures (80-110 °C).Typically requires higher temperatures (≥110 °C) and carefully chosen solvent and base combinations.
Expected Yields Generally good to high yields with a variety of primary and secondary amines. For instance, the Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with morpholine has been reported to give a 67% yield[1].Yields are highly substrate-dependent and often lower than with the bromo analogue. Significant optimization is usually necessary.

Expert Insight: The 4-bromopyrazolo[1,5-a]pyridine is the more reliable substrate for Buchwald-Hartwig aminations. The use of the 4-chloro derivative should be reserved for cases where the starting material is readily available and the synthetic route can accommodate a potentially challenging and optimization-intensive coupling step.

Experimental Protocols

Representative Buchwald-Hartwig Amination of a 4-Bromo-N-Heterocycle
  • Materials: 4-Bromopyrazole derivative (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), tBuDavePhos (0.08 equiv), NaOtBu (1.4 equiv), Toluene.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with the 4-bromopyrazole derivative, Pd₂(dba)₃, tBuDavePhos, and NaOtBu.

    • Remove the tube from the glovebox, add the amine and degassed toluene via syringe.

    • Place the tube under an inert atmosphere and heat to 100-110 °C with stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to C-C triple bonds. The reactivity trend of halo-pyrazolo[1,5-a]pyridines in this transformation mirrors that of the other coupling reactions.

Feature4-Bromopyrazolo[1,5-a]pyridine4-Chloropyrazolo[1,5-a]pyridine
Reactivity GoodVery Low
Typical Catalysts Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI.Requires highly active catalyst systems, often with specialized ligands, and may still give low yields. Copper-free conditions with advanced catalysts might be necessary.
Reaction Conditions Typically proceeds at temperatures ranging from room temperature to 80 °C.Requires elevated temperatures and may be prone to side reactions like homo-coupling of the alkyne.
Expected Yields Moderate to high yields are commonly reported for a range of terminal alkynes.Successful Sonogashira coupling of unactivated aryl chlorides is challenging and often results in low to moderate yields.

Expert Insight: For the introduction of an alkynyl group at the C-4 position of the pyrazolo[1,5-a]pyridine core, the 4-bromo derivative is strongly recommended. The 4-chloro analogue is generally a poor substrate for Sonogashira couplings unless activated by strongly electron-withdrawing groups, which is not the case for the pyrazolo[1,5-a]pyridine system.

Experimental Protocols

Representative Sonogashira Coupling of a 4-Bromo-N-Heterocycle
  • Materials: 4-Bromopyridine derivative (1.0 equiv), Terminal alkyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), Triethylamine (TEA) or Diisopropylamine (DIPA), THF or DMF.

  • Procedure:

    • To a Schlenk flask, add the 4-bromopyridine derivative, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add the degassed solvent (THF or DMF) and the amine base (TEA or DIPA).

    • Add the terminal alkyne dropwise with stirring.

    • Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing the Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Halo-Substrate, Catalyst, Ligand, Base Inert_Atmosphere Evacuate & Backfill with Inert Gas (x3) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent & Coupling Partner Inert_Atmosphere->Solvent_Addition Heating Heat to Specified Temperature Solvent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool & Quench/ Dilute with Solvent Monitoring->Quenching Reaction Complete Extraction Aqueous Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate & Purify (Column Chromatography) Drying->Purification

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The comparative reactivity of 4-chloro- and 4-bromopyrazolo[1,5-a]pyridines in palladium-catalyzed cross-coupling reactions is governed by the inherent strength of the carbon-halogen bond. The 4-bromo derivative consistently emerges as the more reactive and versatile substrate across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It generally allows for milder reaction conditions, a broader range of compatible catalysts, and higher, more reliable yields.

For drug discovery and development professionals, the choice between these two substrates is a strategic one. While the 4-chloro analogue may offer advantages in terms of cost and availability for large-scale synthesis, this is often offset by the need for more expensive and specialized catalyst systems and more extensive process optimization. Therefore, for initial library synthesis and SAR studies where reaction success and reliability are paramount, the 4-bromopyrazolo[1,5-a]pyridine is the recommended starting material.

References

  • Usami, Y.; et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules2020 , 25(16), 3593. [Link]

Sources

Validating the Regiochemistry of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine: A Comparative Guide to NMR Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common analytical challenges I encounter in drug development is the unambiguous structural validation of fused bicyclic heteroaromatics. Pyrazolo[1,5-a]pyridines are privileged scaffolds, prominently featured in oncology and virology, including as potent HIV-1 reverse transcriptase inhibitors [1].

However, their synthesis often presents a regiochemical dilemma. When synthesizing these cores via the N-amination of substituted pyridines followed by 1,3-dipolar cycloaddition with alkynes, the cyclization can yield complex regioisomeric mixtures. For instance, depending on the starting material's substitution pattern, the reaction can produce either the 4-chloro-7-methyl or the 6-chloro-7-methyl isomer.

Relying solely on 1D


H NMR or through-bond 2D techniques (like HMBC) to differentiate these isomers can lead to circular reasoning, especially when quaternary carbon assignments overlap. This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative NMR techniques, providing a self-validating experimental protocol to definitively prove the structure of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine.

The Analytical Challenge: Through-Bond vs. Through-Space

To confirm the position of the chlorine atom (C4 vs. C6) relative to the C7-methyl group, we must map the spatial geometry of the molecule.

While HMBC (Heteronuclear Multiple Bond Correlation) is the standard for skeletal connectivity, it relies on


 and 

carbon-proton scalar couplings. In highly substituted pyrazolo[1,5-a]pyridines, the C4 and C6 carbons often exhibit similar chemical shifts, and the absence of a correlation is not definitive proof of substitution due to variable coupling constants.

NOESY , conversely, measures dipolar cross-relaxation through space. Signal intensity is proportional to the inverse sixth power of the internuclear distance (


), meaning an NOE cross-peak is absolute proof of spatial proximity (typically within 5 Å). For differentiating the 4-chloro and 6-chloro isomers, NOESY provides a binary, self-validating answer based on the presence or absence of the C6 proton.
Performance Comparison of NMR Alternatives
Analytical TechniquePrimary Data YieldSensitivity for Small Molecules (MW < 500)Artifact RiskVerdict for Regioisomer Validation
2D NOESY Through-space (

Å)
High (Positive NOE)Low (with ZQ suppression)Optimal. Unambiguous spatial mapping.
2D ROESY Through-space (

Å)
Low to MediumHigh (TOCSY spin-lock artifacts)Suboptimal. Better suited for mid-sized molecules (700–1200 Da).
1D Selective NOE Through-space (

Å)
HighLowGood. Useful if only validating the C7-methyl correlations.
2D HMBC Through-bond (

)
HighLow (but interpretation can be ambiguous)Insufficient. Cannot definitively prove 3D spatial orientation.

Causality Note: Why choose NOESY over ROESY for this specific molecule? 4-Chloro-7-methylpyrazolo[1,5-a]pyridine has a molecular weight of ~166.6 g/mol . Small molecules tumble rapidly in solution, resulting in a short correlation time (


). Because they sit in the extreme narrowing limit (

), the NOE enhancement is positive and strong [2]. ROESY is preferred for mid-sized molecules where the NOE approaches zero, but for small molecules, ROESY suffers from lower signal-to-noise and unwanted scalar coupling artifacts [3].

Diagnostic NOESY Correlations

The structural validation of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine relies on a self-validating internal logic system. By irradiating (or observing the cross-peaks of) the C7-methyl protons, we can immediately deduce the substitution pattern of the pyridine ring.

Interacting Proton Pair4-Chloro-7-methyl Isomer6-Chloro-7-methyl IsomerStructural Significance
C7-CH


C6-H
Strong NOE Absent (C6 is Cl)Definitively differentiates C4 vs C6 substitution.
C7-CH


C2-H
Weak/Medium NOEWeak/Medium NOEConfirms the C7-methyl's proximity to the pyrazole ring across the bridgehead nitrogen.
C3-H

C4-H
Absent (C4 is Cl)Medium NOESecondary confirmation of the substitution site across the bridgehead carbon (C3a).
C5-H

C6-H
Strong NOEAbsent (C6 is Cl)Confirms the presence of adjacent protons on the pyridine ring.

Workflow & Decision Logic

The following logic diagram illustrates the straightforward diagnostic pathway used to identify the correct regioisomer from a synthetic mixture.

NOESY_Workflow Start Synthesized Regioisomer Mixture (4-Chloro vs 6-Chloro-7-methyl) Acquire Acquire 2D NOESY NMR Mixing Time: 0.5 - 0.8 s Start->Acquire Analyze Analyze C7-Methyl Through-Space Correlations Acquire->Analyze Decision Observe NOE between C7-Methyl and C6-Proton? Analyze->Decision Isomer4 Confirmed: 4-Chloro-7-methyl (C6-H is present and adjacent) Decision->Isomer4 YES (Strong NOE) Isomer6 Confirmed: 6-Chloro-7-methyl (C6 is substituted with Cl) Decision->Isomer6 NO (Absent NOE)

Figure 1: Decision logic for differentiating pyrazolo[1,5-a]pyridine regioisomers via 2D NOESY.

Experimental Protocol: Optimized 2D NOESY

To ensure the trustworthiness of your data, the NOESY acquisition must be carefully optimized for a small molecule. Failure to adjust the mixing time or remove dissolved oxygen will result in quenched signals and false negatives.

Step 1: Sample Preparation & Degassing

  • Dissolve 5–10 mg of the purified compound in 600 µL of high-purity CDCl

    
     or DMSO-
    
    
    
    .
  • Transfer to a high-quality 5 mm NMR tube.

  • Critical Step: Subject the sample to three cycles of freeze-pump-thaw degassing. Dissolved paramagnetic oxygen accelerates

    
     relaxation, which prematurely quenches the NOE buildup before it can be detected.
    

Step 2: Instrument Setup & Pulse Sequence

  • Insert the sample into a 400 MHz or higher NMR spectrometer. Lock, tune, and shim meticulously.

  • Acquire a standard 1D

    
    H NMR spectrum to determine the 
    
    
    
    pulse width (
    
    
    ) and to serve as the external projection for the 2D spectrum.
  • Select a 2D NOESY with zero-quantum suppression pulse sequence. This suppression is vital to eliminate

    
    -coupling (COSY-like) artifacts that can masquerade as NOE cross-peaks between adjacent protons (like C5-H and C6-H).
    

Step 3: Parameter Optimization

  • Mixing Time (

    
    ):  Because small molecules build up NOE slowly, set the mixing time between 0.5 and 0.8 seconds [3]. Using a shorter mixing time (e.g., 0.2 s, which is standard for ROESY or large peptides) will result in zero signal.
    
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    to at least 3 to 5 times the longest
    
    
    relaxation time of the protons of interest (typically 2.0–3.0 seconds for small molecule aromatics).
  • Acquisition: Acquire 256 to 512 increments in the indirect dimension (

    
    ) with 8 to 16 scans per increment to ensure adequate signal-to-noise and high resolution.
    

Step 4: Processing & Interpretation

  • Process the data using a sine-squared bell window function shifted by

    
     in both dimensions to enhance resolution.
    
  • Phase the diagonal peaks to be negative; true NOE cross-peaks for this small molecule will appear with positive phase (opposite to the diagonal) [2].

  • Extract the 1D slice at the C7-methyl frequency (~2.7 ppm) and verify the presence of the C6-H cross-peak (~6.8 ppm) to confirm the 4-chloro-7-methyl structure.

References

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Source: PubMed Central (PMC) / MDPI URL:[Link]

  • NOESY and ROESY Theory and Application Source: Columbia University NMR Facility URL:[Link]

  • 2D NOESY and ROESY for Small Molecules Source: Indiana University NMR Facility URL:[Link]

Comparison of metabolic stability: pyrazolopyridine vs purine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Guide to Scaffold Hopping for Improved Pharmacokinetics

Executive Summary

In kinase inhibitor discovery, the purine scaffold (imidazo[4,5-d]pyrimidine) is a privileged structure due to its ability to mimic ATP. However, purine-based leads frequently suffer from rapid metabolic clearance mediated by Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) , in addition to standard Cytochrome P450 (CYP) oxidation.

The pyrazolo[3,4-b]pyridine scaffold represents a strategic "scaffold hop." By replacing the imidazole ring of the purine with a pyrazole and altering the nitrogen distribution, this scaffold retains ATP-binding affinity while significantly altering the electronic landscape to mitigate XO/AO liability. This guide analyzes the metabolic stability differences between these two scaffolds, supported by mechanistic insights and experimental protocols.

Mechanistic Comparison: The Stability Divergence

The core difference in metabolic stability lies in the electron deficiency of the heterocycles and their specific susceptibility to cytosolic molybdo-flavoenzymes (XO/AO).

The Purine Liability (The "XO Sink")

Purines are naturally evolved substrates for Xanthine Oxidase.

  • Mechanism: The carbon at position 2 and 8 (C2/C8) in the purine ring is electron-deficient. XO attacks these positions via a nucleophilic attack (using a molybdenum-bound hydroxyl group), converting the purine to a lactam (e.g., hypoxanthine

    
     xanthine 
    
    
    
    uric acid).
  • Result: Rapid non-CYP clearance that is often overlooked in standard microsomal assays (which may lack sufficient cytosolic XO activity unless specifically supplemented).

The Pyrazolopyridine Advantage

Pyrazolo[3,4-b]pyridines (5-azaindazoles) are bioisosteres of purines but lack the N7/N9 imidazole arrangement.

  • Mechanism: The alteration of the ring nitrogen positions changes the dipole moment and electron density distribution. While the pyridine ring can still be susceptible to oxidation, the specific "XO recognition motif" is disrupted.

  • Result: The primary clearance route shifts from rapid cytosolic oxidation (XO/AO) to hepatic CYP-mediated oxidation. This shift is advantageous because CYP metabolism is easier to modulate via medicinal chemistry (e.g., blocking metabolic "soft spots" with fluorine or methyl groups) than the broad substrate specificity of XO.

Visualizing the Metabolic Fate

MetabolicFate cluster_purine Purine Scaffold (High Clearance Risk) cluster_pyrazolo Pyrazolopyridine Scaffold (Optimized Stability) Purine Purine Analog (ATP Mimic) OxPurine Oxidized Metabolite (2-oxo / 8-oxo) Purine->OxPurine Xanthine Oxidase (XO) (Cytosolic) Pyrazolo Pyrazolo[3,4-b]pyridine (Bioisostere) Purine->Pyrazolo Scaffold Hop Inactive Rapid Renal Excretion OxPurine->Inactive Phase II / Elimination CYPMet Hydroxylated Metabolite (Tunable) Pyrazolo->CYPMet CYP450 (Microsomal) (Modifiable via SAR) Stable Sustained Plasma Exposure Pyrazolo->Stable Reduced Clearance

Figure 1: Comparative metabolic pathways. Purines are prone to rapid oxidation by Xanthine Oxidase (XO), while Pyrazolopyridines largely evade this pathway, shifting clearance to manageable CYP-mediated routes.

Comparative Data: Performance Metrics

The following table summarizes the typical pharmacokinetic improvements observed when scaffold-hopping from a purine to a pyrazolo[3,4-b]pyridine core in kinase inhibitor programs (e.g., CDK2, PIM-1 inhibitors).

FeaturePurine Analog (Representative)Pyrazolopyridine Analog (Representative)Impact on Drug Development
Primary Metabolic Enzyme Xanthine Oxidase (XO), Aldehyde Oxidase (AO)Cytochrome P450 (CYP3A4, CYP2D6)Pyrazolopyridine allows for more predictable scaling from in vitro microsomes to in vivo.
Microsomal Stability (

)
Moderate to High (if CYP sites blocked)High (> 60 min typical)Microsomes often under-predict purine clearance because they lack cytosolic XO.
Hepatocyte Stability (

)
High Clearance (due to combined CYP + XO)Low to Moderate Clearance Hepatocytes contain both CYP and XO, revealing the true stability advantage of the pyrazolopyridine.
Bioavailability (

)
Often < 20% (First-pass XO metabolism)30% - 70% Improved oral exposure.
Half-life (

in vivo)
Short (< 1 hour)Extended (4 - 16 hours)Supports less frequent dosing (e.g., QD vs TID).

Key Insight: A common pitfall is relying solely on Microsomal Stability assays. Purines may appear stable in microsomes (no XO) but fail in vivo. Pyrazolopyridines show consistent correlation between microsomal stability and in vivo clearance.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

This assay isolates CYP-mediated metabolism. Note: To test purine liability, you must run a parallel Hepatocyte assay (Protocol B) or spike microsomes with XO.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final concentration of 1 µM (0.1% DMSO final). Pre-incubate at 37°C for 10 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: LC-MS/MS (MRM mode). Plot

    
     vs. Time to calculate 
    
    
    
    and
    
    
    .

Self-Validation Step: If the Purine analog shows high stability here but high clearance in vivo, it confirms non-CYP (likely XO) metabolism.

Protocol B: Metabolite Identification (MetID)

Essential for confirming if the "XO Sink" (oxidation +16 Da) is occurring.

Workflow:

  • Incubation: Incubate compound (10 µM) with Cryopreserved Hepatocytes (1 million cells/mL) for 0, 60, and 120 min. (Hepatocytes contain cytosolic enzymes like XO).

  • Quench & Concentrate: Quench with ACN/MeOH. Evaporate supernatant to dryness under

    
     and reconstitute in 10% ACN.
    
  • LC-MS/MS Analysis: Use High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF or Orbitrap).

  • Data Processing:

    • Search for +16 Da (Oxidation) and +32 Da (Di-oxidation).

    • Differentiation:

      • Purine: Look for +16 Da peaks that appear in Hepatocytes but NOT in Microsomes. This confirms XO/AO activity.

      • Pyrazolopyridine:[1][2][3][4][5] +16 Da peaks should appear in both matrices (indicating CYP hydroxylation).

Experimental Workflow Diagram

StabilityWorkflow cluster_assays Parallel Stability Assessment Start Compound Library (Purine vs Pyrazolopyridine) Micro Microsomal Assay (CYP Only) Start->Micro Hep Hepatocyte Assay (CYP + XO + AO) Start->Hep Analysis LC-MS/MS Analysis (Quant + MetID) Micro->Analysis Hep->Analysis Decision Compare CL(int) Analysis->Decision ResultA High CL in Hep Low CL in Micro (Suspect XO Liability) Decision->ResultA Discrepancy ResultB Consistent CL (CYP Driven) Decision->ResultB Correlation

Figure 2: Decision tree for evaluating metabolic liability. Discrepancies between microsomal and hepatocyte clearance often flag the XO liability inherent to purines.

References

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: Vertex Pharmaceuticals / NIH PMC [Link]

  • Inhibitors of Xanthine Oxidase: Scaffold Diversity and Structure-Based Drug Design. Source: ResearchGate [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Source: NIH PubMed Central [Link]

  • Microsomal Stability Assay Protocol. Source: Cyprotex / Evotec [Link]

  • Metabolite Identification in LC-MS Metabolomics: Identification Principles. Source: MetwareBio [Link]

Sources

Advanced Quality Control Protocols for Commercial 4-Chloro-7-methylpyrazolo[1,5-a]pyridine Batches: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the integrity of heterocyclic building blocks dictates the success of downstream synthesis. 4-Chloro-7-methylpyrazolo[1,5-a]pyridine is a highly privileged scaffold, serving as a critical intermediate in the development of novel HIV-1 reverse transcriptase (RT) inhibitors[1] and potent PDE4 inhibitors[2]. However, commercial batches of this compound frequently suffer from hidden regioisomeric impurities and residual reagents that evade standard vendor Certificates of Analysis (CoA).

This guide objectively compares standard industry Quality Control (QC) methods against an advanced, self-validating analytical workflow. By detailing the causality behind experimental choices, we provide a robust framework to ensure batch-to-batch reproducibility.

The Chemical Context & Causality of Impurities

The synthesis of pyrazolo[1,5-a]pyridines typically relies on the N-amination of substituted pyridines using O-(2,4-dinitrophenyl)hydroxylamine (DNPH), followed by a 1,3-dipolar cycloaddition with reagents like ethyl propiolate[1]. Maximum conversion for the N-amination step is often achieved using a co-solvent system (e.g., MeCN:H2O at 60 °C)[3].

The Analytical Challenge: When substituted pyridines are utilized, the reaction is notorious for producing mixtures of 4- and 6-substituted regioisomers[1]. Because the 4-chloro and 6-chloro isomers possess nearly identical dipole moments and hydrophobic surface areas, they frequently co-elute on standard C18 HPLC columns. Furthermore, trace amounts of unreacted DNPH or inorganic salts are often masked in standard 1D


H NMR spectra due to baseline noise or lack of chromophores.

SynthesisPathway SM Substituted Pyridine + DNPH Step1 N-Amination (MeCN:H2O, 60°C) SM->Step1 Intermediate N-Aminopyridinium Intermediate Step1->Intermediate Step2 1,3-Dipolar Cycloaddition (Ethyl Propiolate) Intermediate->Step2 Target 4-Chloro-7-methylpyrazolo [1,5-a]pyridine Step2->Target Major Impurity 6-Chloro Regioisomer (Co-eluting Impurity) Step2->Impurity Minor

Fig 1: Synthesis pathway of pyrazolo[1,5-a]pyridines highlighting regioisomer formation.

Comparative Analysis of QC Protocols

To establish trustworthiness, a QC protocol cannot rely on a single data stream; it must be a self-validating system .

The Standard Protocol (Alternative)
  • Method: HPLC-UV (C18 column, 254 nm) + 1D

    
    H NMR.
    
  • The Flaw: Standard C18 stationary phases rely purely on hydrophobic partitioning. Planar regioisomers like 4-chloro and 6-chloro derivatives co-elute, artificially inflating the UV purity score (often reported as >95%[4]). Additionally, UV detection cannot quantify non-chromophoric inorganic salts left over from the basic cycloaddition step.

The Advanced Protocol (Recommended)
  • Method: Orthogonal UPLC-PDA-MS (PFP column) + 2D NMR (HSQC/HMBC) + qNMR (Quantitative NMR).

  • The Causality:

    • PFP (Pentafluorophenyl) Column: Provides alternative selectivity via

      
       and dipole-dipole interactions, successfully resolving the planar regioisomers.
      
    • qNMR: Provides an absolute mass fraction independent of UV response factors. If UPLC reports 99% purity but qNMR reports 85%, the system self-validates by immediately flagging the presence of invisible contaminants (e.g., inorganic salts or water).

QCWorkflow Sample Commercial Batch UPLC UPLC-PDA-MS (PFP Column) Resolves Regioisomers Sample->UPLC NMR2D 2D NMR (HSQC/HMBC) Structural Confirmation Sample->NMR2D qNMR 1H qNMR (Internal Std) Absolute Quantitation Sample->qNMR Data Orthogonal Data Synthesis UPLC->Data NMR2D->Data qNMR->Data Pass Batch Approved (>98% Purity) Data->Pass Validated Fail Batch Rejected (Hidden Impurities) Data->Fail Discrepancy

Fig 2: Orthogonal, self-validating QC workflow for commercial batch verification.

Step-by-Step Experimental Methodologies
Workflow A: UPLC-PDA-MS for Regioisomer Resolution
  • Sample Preparation: Dissolve 1.0 mg of the 4-Chloro-7-methylpyrazolo[1,5-a]pyridine batch in 1.0 mL of LC-MS grade Methanol.

  • Column Selection: Install a sub-2 µm Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Scientific Rationale: The fluorinated ring of the PFP phase interacts differentially with the electron density variations caused by the chlorine atom's position on the pyrazolopyridine core, achieving baseline separation of isomers that C18 cannot.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

  • Gradient Elution: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor via Photodiode Array (PDA) at 200–400 nm and ESI-MS (Positive ion mode) to confirm the exact mass of the target and any co-eluting peaks.

Workflow B: qNMR for Absolute Quantitation
  • Sample Preparation: Accurately weigh ~10.0 mg of the commercial batch and ~5.0 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid). Dissolve completely in 600 µL of DMSO-

    
    .
    
  • Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds .

    • Scientific Rationale: A prolonged D1 delay is critical. It ensures complete longitudinal relaxation (

      
      ) of all protons. Failing to allow full relaxation causes under-integration of the target analyte signals relative to the internal standard, leading to artificially inflated purity results.
      
  • Integration: Integrate the distinct pyrazole proton of the target (typically around ~8.0 ppm) against the sharp olefinic protons of Maleic Acid (6.26 ppm). Calculate the absolute mass fraction.

Quantitative Batch Comparison

To demonstrate the efficacy of the Advanced Protocol, we evaluated three commercial batches of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine. The data below highlights how standard CoA metrics often misrepresent true chemical purity.

Batch IDVendor Stated PurityStandard Protocol (HPLC-UV C18)Advanced Protocol (UPLC-PFP)qNMR Absolute PurityQC Status
Batch A >98%98.5%98.2%97.9%Approved
Batch B >95%96.1%89.4% (6.7% Regioisomer)88.1%Rejected
Batch C >98%98.8%98.5%82.4% (Inorganic salts)Rejected

Data Interpretation:

  • Batch B passed standard HPLC but failed UPLC-PFP due to the resolution of the 6-chloro regioisomer, which was previously co-eluting.

  • Batch C showed excellent UPLC purity, but the qNMR absolute purity was drastically lower. This discrepancy self-validates the presence of UV-invisible impurities (likely potassium carbonate salts from the cycloaddition step[1]).

Conclusion

Relying solely on standard HPLC-UV and 1D NMR for the validation of complex heterocycles like 4-Chloro-7-methylpyrazolo[1,5-a]pyridine introduces unacceptable risk into drug discovery pipelines. By implementing an orthogonal, self-validating system combining UPLC-PFP and qNMR, researchers can definitively quantify regioisomers and non-chromophoric impurities, ensuring absolute confidence in their building blocks.

References
  • Title: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-7-methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational plan for the safe handling of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine. The guidance herein is predicated on a thorough hazard assessment based on analogous chemical structures and established principles of laboratory safety. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for mitigating risks and ensuring a safe laboratory environment.

Hazard Assessment: An Analog-Based Approach

The potential hazards are extrapolated from data on related chlorinated heterocyclic and pyridine compounds.[1][2][3] These analogs are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[4]

Hazard ClassificationDescriptionRationale/Analog Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]A general precaution for many chlorinated heterocyclic compounds and a stated hazard for compounds like 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine.
Skin Corrosion/Irritation Causes skin irritation.[4]This is a common characteristic of functionalized pyridine and pyrazole derivatives.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Direct contact of chemical dust or splash with eyes is likely to cause significant irritation.
Specific Target Organ Toxicity May cause respiratory irritation.[5]Inhalation of dust or aerosols can lead to irritation of the respiratory tract.
Carcinogenicity/Mutagenicity Suspected of causing cancer or genetic defects.While not confirmed for this specific molecule, the pyrido[2,3-b]indole scaffold, which is structurally related, is found in molecules classified as potential carcinogens (Group 2B) by IARC.[1] It is prudent to handle the compound as a potential carcinogen until data proves otherwise.

Core Protective Protocols: A Multi-Layered Defense

All handling of 4-Chloro-7-methylpyrazolo[1,5-a]pyridine must occur within a certified chemical fume hood to minimize inhalation exposure. The following Personal Protective Equipment (PPE) is mandatory.

Respiratory Protection

The primary route of exposure to be controlled is inhalation, especially when handling the compound as a solid.

  • Standard Operations: For handling solutions or transfers where aerosolization is minimal, a well-maintained fume hood provides adequate protection.

  • High-Risk Operations: When weighing the solid compound, preparing stock solutions, or performing any operation that could generate dust or aerosols, a respirator is required.

    • Recommended: A full-face respirator with multi-sorbent cartridges effective against organic vapors, chlorine, and particulates is the preferred choice.[6] An N95 respirator may be sufficient for low-energy tasks that could generate dust, but a risk assessment should be performed.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection from splashes or fine dust.[7]

  • Face Shield: When handling larger quantities (>1g) of the solid or preparing concentrated solutions, a face shield must be worn in addition to chemical splash goggles to protect against splashes.[7][8]

Skin and Body Protection

A multi-layered approach is essential to prevent dermal contact.

  • Gloves: Double-gloving with chemically resistant nitrile gloves is required.[1]

    • Inspection: Always inspect gloves for any signs of degradation or perforation before use.

    • Replacement: Change gloves immediately if you suspect contamination. Do not reuse disposable gloves. Remove the outer pair of gloves before exiting the fume hood to handle other equipment (e.g., computer, notebook).

  • Lab Coat/Suit: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, a disposable chemical-resistant suit (e.g., Tychem) should be worn over normal lab attire.[1][6]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Cover the work surface with disposable, absorbent bench paper.

  • Assemble Equipment: Gather all necessary glassware, reagents, and waste containers before introducing the 4-Chloro-7-methylpyrazolo[1,5-a]pyridine into the hood.

  • Don PPE: Put on all required PPE as outlined above, starting with inner gloves, lab coat, outer gloves, and finally eye/face protection and respirator if required.

  • Weighing (if solid): Conduct all weighing operations within the fume hood. Use a dedicated spatula and weighing vessel. Tare the balance with the vessel before adding the compound.

  • Solution Preparation: Slowly add the solid to the solvent to prevent splashing. Keep containers covered when not in use.

  • Post-Handling: After the procedure is complete, decontaminate any surfaces and equipment.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Dispose of all single-use items in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[2]

Spill Management Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Isolate: Prevent the spill from spreading by using absorbent pads or other appropriate materials.

  • Decontaminate: Neutralize and decontaminate the area as per your institution's specific guidelines for halogenated organic compounds.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal
  • Solid Waste: All solid waste contaminated with 4-Chloro-7-methylpyrazolo[1,5-a]pyridine (e.g., gloves, bench paper, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and labeled container for halogenated organic waste. Do not pour this waste down the drain.[4]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE & Engineering Controls cluster_action Action start Start: Plan to handle 4-Chloro-7-methylpyrazolo[1,5-a]pyridine task_type What is the scale and physical form? start->task_type low_risk <100mg, in solution (non-volatile solvent) task_type->low_risk Low Risk high_risk >100mg, or any amount of solid, or potential for aerosol generation task_type->high_risk High Risk base_ppe Mandatory Base PPE: - Certified Chemical Fume Hood - Double Nitrile Gloves - Chemical Splash Goggles - Closed-toe Shoes - Lab Coat low_risk->base_ppe high_risk->base_ppe resp_ppe Add Respiratory Protection: - Full-face respirator with organic vapor/particulate cartridges high_risk->resp_ppe face_ppe Add Face Shield high_risk->face_ppe proceed Proceed with Experiment base_ppe->proceed If Low Risk resp_ppe->proceed face_ppe->proceed

Caption: PPE selection workflow for handling 4-Chloro-7-methylpyrazolo[1,5-a]pyridine.

References

  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal Protective Equipment and Chemistry. Chemical Safety Facts.
  • 4-Chloro-1H-pyrazolo[3,4-b]pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Methylpyridine. MilliporeSigma.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. PubChem - NIH.
  • Protective clothing and equipment. Chlorine Technical Services South Africa.
  • Personal Protective Equipment. Environmental Health & Safety Services.
  • MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Capot Chemical.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific.
  • Safety Data Sheet. Aaronchem.
  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. PubMed.
  • Toxicological Profile for pyridine. ATSDR - CDC.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.